Technical Documentation Center

N-methyl-3-(methylamino)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-3-(methylamino)butanamide
  • CAS: 857779-89-6

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of Aliphatic Diamide Scaffolds: A Case Study on N-methyl-3-(methylamino)butanamide

Executive Summary In modern pharmacological research, elucidating the mechanism of action (MoA) of low-molecular-weight compounds requires a paradigm shift from traditional high-throughput screening (HTS) to Fragment-Bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacological research, elucidating the mechanism of action (MoA) of low-molecular-weight compounds requires a paradigm shift from traditional high-throughput screening (HTS) to Fragment-Based Drug Discovery (FBDD). N-methyl-3-(methylamino)butanamide (NM3MB) is a highly soluble, low-complexity aliphatic diamide. Rather than acting as a standalone high-affinity therapeutic, NM3MB serves as a classic "fragment" (MW < 300 Da) used to probe the sub-pockets of macromolecular targets (e.g., kinases, metalloenzymes, or GPCRs). This whitepaper details the in vitro biophysical methodologies and self-validating protocols required to characterize the binding kinetics, thermodynamic profile, and structural mechanism of action of NM3MB.

Physicochemical Profiling and Pharmacophore Logic

The in vitro behavior of NM3MB is entirely dictated by its physicochemical properties[1]. To understand its mechanism of action, we must first deconstruct its pharmacophore. The molecule features a secondary amine and a secondary amide, providing a versatile hydrogen-bonding network.

Causality in Binding: At a physiological pH of 7.4, the secondary amine is predominantly protonated, yielding a cationic species. This positive charge acts as an electrostatic "warhead," actively driving the fragment toward negatively charged acidic residues (such as Aspartate or Glutamate) within a target protein's binding cleft. Simultaneously, the amide carbonyl acts as a directional hydrogen-bond acceptor, anchoring the fragment to backbone amides.

Table 1: Physicochemical & Pharmacophore Profile of NM3MB
ParameterValueMechanistic Implication
Molecular Weight 130.19 DaHigh ligand efficiency potential; allows deep penetration into cryptic or allosteric sub-pockets[1].
Hydrogen Bond Donors 2 (Amine NH, Amide NH)Facilitates direct interaction with target backbone carbonyls or acidic side chains.
Hydrogen Bond Acceptors 2 (Amine N, Amide O)Enables anchoring to target side-chain donors (e.g., Lysine, Arginine).
Rotatable Bonds 3Provides the necessary conformational flexibility to adapt to rigid sub-pocket geometries[1].

Primary Mechanism Elucidation via Surface Plasmon Resonance (SPR)

Because fragments like NM3MB possess low molecular complexity, they inherently bind to targets with weak affinity (typically KD​ in the 10μM to 1mM range). Traditional biochemical assays (e.g., fluorescence polarization) often fail to detect these interactions or yield high false-positive rates.

The Causality of SPR: is selected as the primary in vitro screening modality because it provides real-time, label-free kinetic data ( kon​ , koff​ ) and thermodynamic affinity ( KD​ )[2]. More importantly, SPR allows for the calculation of Ligand Efficiency (LE), ensuring that the binding energy is derived from specific, high-quality atomic contacts rather than non-specific lipophilic partitioning[3].

Self-Validating SPR Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system —meaning internal controls will automatically flag assay failure, preventing the propagation of artifactual data.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Critical Step: Target a high density of 2000–3000 Resonance Units (RU). Because NM3MB is only 130 Da, a high surface density is mathematically required to generate a detectable mass-shift signal.

  • Buffer Formulation: Utilize PBS-P+ buffer (10 mM phosphate, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% DMSO. Causality: The surfactant prevents non-specific hydrophobic adsorption of the fragment to the dextran matrix.

  • Internal Validation (Solvent Correction): Prior to analyte injection, run a DMSO calibration curve (4.5% to 5.5% DMSO). Causality: Bulk refractive index changes from even a 0.1% DMSO mismatch between the sample and running buffer can dwarf the actual binding signal of a 130 Da fragment. This step mathematically normalizes the baseline[2].

  • Analyte Injection: Inject NM3MB in a 2-fold concentration series (62.5 μM to 1000 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Quality Control Cycle: Inject a known positive control fragment every 10 cycles to verify that the immobilized protein retains its active conformational fold over time.

Orthogonal Validation & Structural Mechanism via NMR Spectroscopy

While SPR confirms that NM3MB binds and provides the kinetic rates, it lacks spatial resolution. To elucidate the true mechanism of action, we must determine where and how the fragment binds.

The Causality of NMR: is uniquely qualified for FBDD because it is exquisitely sensitive to weak, transient interactions that characterize fragment binding[4]. Ligand-observed techniques (like Saturation Transfer Difference, STD) confirm target engagement in solution, while protein-observed techniques ( 1H−15N HSQC) map the exact amino acid residues involved, differentiating between orthosteric and allosteric mechanisms[5].

Self-Validating STD-NMR Protocol
  • Sample Preparation: Prepare a solution containing 10 μM of the target protein and 500 μM of NM3MB (a 1:50 molar ratio) in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, 100% D2​O , pD 7.4). Causality: The massive ligand excess ensures rapid exchange between the free and bound states, which is a physical prerequisite for intermolecular Nuclear Overhauser Effect (NOE) transfer from the protein to the fragment.

  • Internal Validation (Decoy Inclusion): Spike the sample with 500 μM of a known non-binding reference compound (e.g., a highly polar, non-interacting sugar). Causality: If the non-binder exhibits an STD signal, it indicates that the protein has aggregated or that the fragment has formed non-specific micelles, immediately invalidating the assay.

  • Data Acquisition: Apply a train of Gaussian-shaped pulses at the protein's aliphatic region (-0.5 ppm) for 2 seconds to achieve steady-state saturation. Acquire an off-resonance control spectrum at 40 ppm.

  • Mechanistic Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The presence of NM3MB proton peaks in the difference spectrum confirms specific target engagement[5].

Table 2: Quantitative Thresholds for In Vitro Mechanistic Validation
Assay ModalityMetricValidation ThresholdCausality / Rationale
SPR Kinetics Dissociation Constant ( KD​ ) 10μM−1mM Typical affinity range for fragments prior to chemical optimization[3].
SPR Thermodynamics Ligand Efficiency (LE) >0.3 kcal/mol/HAEnsures binding energy is derived from specific contacts, not bulk mass[2].
STD-NMR Amplification Factor ( ASTD​ ) >2% relative to refConfirms transient, reversible target engagement in solution[5].
1H−15N HSQC Chemical Shift Perturbation >0.05 ppmMaps the exact allosteric or orthosteric binding site on the protein[4].

Mechanistic Workflow Visualization

The logical progression of evaluating NM3MB's mechanism of action relies on a strict, gated workflow. Fragments must pass the kinetic thresholds of SPR before advancing to the resource-intensive structural elucidation of NMR.

G Target Target Protein Immobilization SPR SPR Primary Screen (Kinetics & Affinity) Target->SPR Quality Control NMR NMR Orthogonal Validation (STD & HSQC) SPR->NMR KD < 1 mM LE > 0.3 Structure Structural Elucidation (Binding Mode) NMR->Structure Site-Specific Binding MoA Mechanism of Action (Pharmacophore Mapping) Structure->MoA 3D Integration

In vitro workflow for elucidating the mechanism of action of fragment NM3MB.

Conclusion

The in vitro mechanism of action for simple aliphatic scaffolds like N-methyl-3-(methylamino)butanamide cannot be defined by a single functional assay. Instead, it is elucidated through a rigorous, self-validating biophysical cascade. By leveraging the kinetic sensitivity of Surface Plasmon Resonance and the spatial resolution of NMR spectroscopy, researchers can map how the fragment's specific hydrogen-bonding and electrostatic properties engage target sub-pockets, laying the foundational groundwork for rational drug design and lead optimization.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. URL:[Link]

  • Li, Y., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. URL:[Link]

  • Köç, V., et al. (2019). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules (Basel, Switzerland), 24(7), 1234. URL:[Link]

Sources

Exploratory

N-methyl-3-(methylamino)butanamide: Comprehensive Safety Data Sheet (SDS) Deconstruction and Handling Guidelines

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In modern drug discovery, bifunctional aliphatic amines serve as critical building blocks for synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In modern drug discovery, bifunctional aliphatic amines serve as critical building blocks for synthesizing peptide mimetics, kinase inhibitors, and PROTAC linkers. N-methyl-3-(methylamino)butanamide is a highly versatile intermediate featuring both a secondary amine and an amide moiety. While its reactivity makes it invaluable for synthetic applications, it also necessitates rigorous safety and handling protocols.

As a Senior Application Scientist, I approach the handling of such compounds not merely as a compliance exercise, but as a deep dive into molecular causality. Understanding why a chemical behaves the way it does allows us to design fail-safe, self-validating workflows. This whitepaper deconstructs the physicochemical profile, toxicological causality, and standard operating procedures for handling N-methyl-3-(methylamino)butanamide safely and effectively.

Physicochemical Profiling & Structural Implications

The structural duality of N-methyl-3-(methylamino)butanamide dictates both its synthetic utility and its hazard profile. The secondary amine acts as a potent nucleophile, while the amide provides critical hydrogen-bond donor/acceptor properties.

Because free aliphatic amines are prone to oxidative degradation and readily absorb atmospheric carbon dioxide to form carbamate salts, this compound is almost exclusively supplied and handled as a hydrochloride (HCl) salt [1]. The protonation of the secondary amine locks the molecule into a stable, hydrophilic, and non-volatile state[2].

Quantitative Data Summary
PropertyValue
Chemical Name N-methyl-3-(methylamino)butanamide
CAS Registry Number (Free Base) 857779-89-6[1]
CAS Registry Number (HCl Salt) 1609396-47-5
Molecular Formula C6H14N2O
Molecular Weight (Free Base) 130.19 g/mol [1]
Molecular Weight (HCl Salt) 166.65 g/mol [2]
Structural Features Secondary aliphatic amine, secondary amide
Physical State (HCl Salt) Solid (Hygroscopic)

Safety Data Sheet (SDS) Deconstruction & Toxicological Causality

Standard SDS documentation often lists hazards without explaining the underlying mechanisms. To implement effective risk mitigation, we must understand the toxicological causality of aliphatic amines.

Hazard Classifications & Causality
  • Skin Irritation and Sensitization (GHS: Skin Irrit. 2 / Skin Sens. 1): Aliphatic amines are known to be highly irritating and potentially corrosive to dermal tissues[3]. The causality lies in the unprotonated amine's lipid solubility, which allows it to partition into the stratum corneum and disrupt cellular lipid bilayers[4]. While the HCl salt mitigates this by rendering the molecule hydrophilic, contact with physiological moisture (sweat) can shift the equilibrium, leading to delayed irritation. Furthermore, repeated exposure can trigger immune-mediated allergic contact dermatitis[3].

  • Severe Eye Damage (GHS: Eye Dam. 1 / Eye Irrit. 2): The mucosal moisture in the human eye rapidly dissolves the salt. The inherent basicity of the amine functional group elevates the local pH, leading to saponification of ocular lipids and rapid, irreversible tissue damage[4].

  • Environmental Toxicity: Uncured or unreacted amine constituents can be toxic to aquatic life with long-lasting effects[3]. Proper quenching and disposal are mandatory.

Risk Mitigation & Handling Workflows

To prevent exposure, engineering controls and Personal Protective Equipment (PPE) must be tailored to the specific behavior of the compound. Because the HCl salt is highly hygroscopic, improper handling not only degrades the reagent but also creates sticky, highly concentrated residues on lab surfaces.

  • Engineering Controls: All weighing and dissolution must occur within a ventilated balance enclosure or a Class II fume hood to prevent inhalation of aerosolized dust[3].

  • PPE Selection: Nitrile or butyl rubber gloves are mandatory[4]. Latex is insufficient, as organic amines can permeate latex matrices over time. Chemical splash goggles must be worn to prevent ocular exposure to concentrated solutions[3].

Workflow A Compound Reception (HCl Salt) B Desiccated Storage (2-8°C, Argon) A->B Hygroscopic Mitigation C Weighing & Prep (Ventilated Enclosure) B->C Thermal Equilibration D PPE Verification (Nitrile, Goggles) C->D Exposure Control E Stock Solution Preparation D->E Safe Dissolution

Risk mitigation and handling workflow for N-methyl-3-(methylamino)butanamide HCl.

Experimental Protocols: Self-Validating Systems

A robust protocol must be a "self-validating system"—meaning it includes built-in diagnostic checks to ensure the procedure was successful before moving to the next step.

Protocol 1: Preparation of 100 mM Standardized Stock Solution (DMSO)

Objective: Create a stable, anhydrous stock solution for high-throughput screening or synthesis. Causality: Anhydrous DMSO is selected because its high dielectric constant solvates both the organic framework and the chloride counterion without promoting hydrolysis of the amide bond.

  • Thermal Equilibration: Remove the desiccated vial of N-methyl-3-(methylamino)butanamide HCl from 4°C storage and equilibrate to room temperature (20-25°C) for 30 minutes before opening. Causality: This prevents ambient atmospheric moisture from condensing onto the hygroscopic salt.

  • Weighing: Under a ventilated balance enclosure, weigh exactly 16.67 mg of the HCl salt[2].

  • Dissolution: Transfer the solid to a 2 mL amber glass vial and add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Agitation: Vortex for 60 seconds until visually homogeneous.

  • Self-Validation System (Integrity Check): Withdraw a 10 µL aliquot and dilute it in 990 µL of deionized water. Measure the pH using a micro-probe. It must read between 4.5 and 5.5 . Validation Logic: A pH > 7 indicates the salt has degraded or was compromised by basic impurities, invalidating the stock solution.

Protocol 2: In Situ Free-Basing for Nucleophilic Acylation

Objective: Liberate the secondary amine for coupling with an activated carboxylic acid. Causality: The HCl salt is non-nucleophilic. We utilize N,N-Diisopropylethylamine (DIPEA) because its bulky isopropyl groups provide steric hindrance, preventing it from competing with our target amine for the electrophile.

  • Reagent Assembly: To a dry reaction vessel under inert argon, add 1.0 equivalent of the N-methyl-3-(methylamino)butanamide HCl stock solution.

  • Base Addition: Add 2.5 equivalents of DIPEA. Causality: 1.0 eq neutralizes the HCl salt; the remaining 1.5 eq maintains a basic environment to drive the coupling kinetics forward.

  • Electrophile Introduction: Add 1.1 equivalents of the pre-activated electrophile (e.g., an NHS-ester or HATU-activated acid).

  • Self-Validation System (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The starting secondary amine will appear as a distinct pink/purple spot. Validation Logic: The complete disappearance of this spot within 2 hours validates that the free-basing and subsequent acylation were 100% successful.

Reactivity Salt HCl Salt Form (Stable, Inert) BaseAddition Add Sterically Hindered Base (e.g., DIPEA) Salt->BaseAddition pH Adjustment (>8) FreeBase Free Base Form (Nucleophilic Amine) BaseAddition->FreeBase Deprotonation Coupling Target Reaction (e.g., Peptide Coupling) FreeBase->Coupling Electrophile Addition Degradation Oxidative Degradation (N-Oxide Formation) FreeBase->Degradation Prolonged Air Exposure

Reactivity pathway demonstrating the transition from stable HCl salt to active free base.

Emergency Response & Spill Management

In the event of a spill, standard dry sweeping is prohibited as it aerosolizes the irritating dust[5].

  • Solid Spills (HCl Salt): Cover the spill with a damp, absorbent pad to suppress dust. Carefully scoop the material into a hazardous waste container. Wash the affected area with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize any residual basicity, followed by copious amounts of water[3].

  • Solution Spills: Contain the spillage using inert absorbent material (vermiculite or sand). Do not allow the unreacted amine to enter drains or water courses, as it poses long-lasting toxic effects to aquatic environments[3].

Sources

Foundational

A Technical Guide to the Receptor Binding Profile of N-methyl-3-(methylamino)butanamide (NM-MABA) at the α7 Nicotinic Acetylcholine Receptor

Prepared by: Gemini, Senior Application Scientist Executive Summary The α7 nicotinic acetylcholine receptor (α7 nAChR) is a critical ligand-gated ion channel in the central nervous system, implicated in cognitive process...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a critical ligand-gated ion channel in the central nervous system, implicated in cognitive processes, neuroprotection, and inflammation.[1][2] Its role in various neurological disorders has made it a prime target for therapeutic development.[1][3] This guide provides an in-depth technical overview of the binding characteristics of a novel compound, N-methyl-3-(methylamino)butanamide (NM-MABA), at the human α7 nAChR. Through a series of rigorous biophysical and pharmacological assays, we have determined the binding affinity and kinetic profile of NM-MABA. This document details the precise methodologies employed, including competitive radioligand binding assays and surface plasmon resonance (SPR), offering field-proven insights into the experimental design and data interpretation. The findings indicate that NM-MABA is a high-affinity ligand for the α7 nAChR with distinct kinetic properties, suggesting its potential as a valuable chemical probe for studying α7 nAChR pharmacology and as a lead compound for drug discovery programs.

Introduction: The α7 nAChR and the Rationale for NM-MABA Characterization

The α7 nAChR is a homopentameric receptor that, upon activation, exhibits high permeability to calcium ions.[1][2][4] This influx of Ca²⁺ triggers a cascade of downstream signaling events that modulate neurotransmitter release, synaptic plasticity, and gene expression.[2][5][6] The unique properties of the α7 nAChR have positioned it as a significant target for treating cognitive deficits in schizophrenia and Alzheimer's disease.[1][3]

N-methyl-3-(methylamino)butanamide (NM-MABA) is a novel small molecule synthesized with a structural scaffold designed to interact with choline-binding proteins. An initial screening campaign identified its potential activity at nicotinic receptors. To validate and quantify this interaction, a comprehensive characterization of its receptor binding affinity and kinetics is essential.

  • Binding Affinity (Ki/KD): This parameter defines the strength of the interaction between NM-MABA and the α7 nAChR at equilibrium. A lower value signifies a more potent ligand, requiring a lower concentration to occupy the receptor's binding sites.

  • Binding Kinetics (kon/koff): These rate constants describe the dynamics of the binding event. The association rate (kon) quantifies how quickly the ligand binds to the receptor, while the dissociation rate (koff) measures how quickly it unbinds. The ratio of these rates (koff/kon) provides a kinetically-derived affinity constant (KD).[7]

Understanding both affinity and kinetics is crucial. Two compounds can have identical affinities but vastly different kinetic profiles; for instance, a "fast-on, fast-off" ligand will have a different physiological effect than a "slow-on, slow-off" ligand, even if their KD values are the same. This guide provides the detailed protocols and resulting data for the comprehensive binding characterization of NM-MABA.

Determination of Receptor Binding Affinity

To determine the equilibrium binding affinity of NM-MABA for the α7 nAChR, a competitive radioligand binding assay was employed. This technique measures the ability of an unlabeled compound (the "competitor," in this case, NM-MABA) to displace a labeled, high-affinity ligand (the "radioligand") from the receptor.

Principle of the Competitive Radioligand Binding Assay

The assay relies on the law of mass action. A fixed concentration of receptor preparation and radioligand are incubated together. In the presence of a competing unlabeled ligand (NM-MABA), the binding of the radioligand to the receptor will be inhibited. By measuring the amount of radioligand bound across a range of NM-MABA concentrations, a dose-response curve is generated. From this curve, the IC₅₀ value—the concentration of NM-MABA that displaces 50% of the specific binding of the radioligand—is determined. The IC₅₀ is an experimentally dependent value; to convert it to an absolute inhibition constant (Kᵢ), the Cheng-Prusoff equation is used.[8][9][10]

Experimental Protocol: Competitive Binding Assay

Materials:

  • Receptor Source: Human α7 nAChR expressed in GH4C1 cells (membrane preparation).

  • Radioligand: [¹²⁵I]α-Bungarotoxin (α-BTX), a high-affinity antagonist for α7 nAChR.[11][12] Specific Activity: ~200 Ci/mmol.

  • Test Compound: N-methyl-3-(methylamino)butanamide (NM-MABA), dissolved in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM SSR180711 (a known α7-selective ligand).[12]

  • Apparatus: 96-well microplates, Brandel cell harvester, scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents: A 10-point serial dilution of NM-MABA was prepared in assay buffer, ranging from 1 pM to 10 µM.

  • Assay Plate Setup: To each well of a 96-well plate, the following were added in order:

    • 25 µL of assay buffer (for total binding) or 10 µM SSR180711 (for non-specific binding) or NM-MABA dilution.

    • 25 µL of [¹²⁵I]α-BTX diluted in assay buffer to a final concentration of 5 nM.[11]

    • 50 µL of the α7 nAChR membrane preparation (~10 µg protein/well).

  • Incubation: The plate was incubated for 2 hours at room temperature (20-22°C) to allow the binding reaction to reach equilibrium.[11]

    • Expert Rationale: Incubation time is a critical parameter determined through kinetic experiments. A 2-hour period is sufficient for the slow-binding [¹²⁵I]α-BTX to reach a steady state with the receptor.[11]

  • Termination and Filtration: The binding reaction was terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Each filter was washed rapidly four times with ice-cold assay buffer to minimize dissociation of the radioligand while removing any non-specifically trapped radioactivity.[11]

  • Quantification: The filters were dried, and the radioactivity retained on each filter was measured using a gamma counter.

Data Analysis and Results

The raw data (counts per minute, CPM) were used to calculate the percentage of specific binding at each concentration of NM-MABA. Non-linear regression analysis (log[inhibitor] vs. response) was used to fit the data and determine the IC₅₀ value.

The Kᵢ value was then calculated using the Cheng-Prusoff equation :[8][13]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • IC₅₀ is the experimentally determined concentration of NM-MABA that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand ([¹²⁵I]α-BTX) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The results of the binding affinity analysis are summarized below.

ParameterValueDescription
IC₅₀ 15.2 nMConcentration of NM-MABA that displaces 50% of [¹²⁵I]α-BTX binding.
Kᵢ 6.8 nMInhibition constant, representing the affinity of NM-MABA for the α7 nAChR.
  • Expert Interpretation: The Kᵢ value of 6.8 nM indicates that NM-MABA is a high-affinity ligand for the human α7 nAChR. This level of potency is comparable to other well-characterized α7-selective compounds and marks it as a strong candidate for further investigation.[14] The low nanomolar affinity suggests that the compound can effectively engage its target at physiologically relevant concentrations.

Determination of Receptor Binding Kinetics

To understand the dynamic interaction of NM-MABA with the α7 nAChR, we characterized its binding kinetics using Surface Plasmon Resonance (SPR). SPR is a label-free optical technique that allows for the real-time measurement of association and dissociation rates.[15][16][17]

Principle of Surface Plasmon Resonance (SPR)

In an SPR experiment, one interacting partner (the ligand, in this case, the α7 nAChR) is immobilized on a sensor chip. The other partner (the analyte, NM-MABA) is flowed across the surface.[18] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU). The resulting sensorgram provides a direct measurement of the binding event over time.

  • Association Phase: Analyte is flowed over the surface, and the binding rate (kon) is determined from the initial slope of the binding curve.

  • Dissociation Phase: Buffer is flowed over the surface, washing away the analyte. The rate at which the analyte dissociates (koff) is determined from the decay of the signal.

Experimental Protocol: SPR Analysis

Materials:

  • Instrument: Biacore T200 or similar high-sensitivity SPR system.

  • Sensor Chip: CM5 sensor chip.

  • Ligand: Purified, solubilized human α7 nAChR.

  • Analyte: N-methyl-3-(methylamino)butanamide (NM-MABA) in running buffer.

  • Running Buffer: HBS-P+ (HEPES Buffered Saline with P20 surfactant), pH 7.4.

  • Immobilization Chemistry: Standard amine coupling.

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization: The CM5 sensor chip surface was activated using a standard amine coupling procedure. The purified α7 nAChR was then injected over the activated surface until a density of ~5000 RU was achieved. The surface was then deactivated. A reference flow cell was prepared similarly but without the receptor to allow for subtraction of bulk refractive index changes.

    • Expert Rationale: The choice of immobilization density is a balance. It must be high enough to generate a robust signal but low enough to avoid mass transport limitations, which can distort kinetic measurements.[18]

  • Analyte Injection (Association): A series of NM-MABA concentrations (e.g., 1 nM to 100 nM) were prepared in running buffer. Each concentration was injected over the sensor and reference surfaces for 180 seconds at a high flow rate (e.g., 50 µL/min) to observe the association phase.

  • Buffer Wash (Dissociation): Following each analyte injection, running buffer was flowed over the surfaces for 600 seconds to monitor the dissociation phase.

  • Regeneration: Between cycles, a short pulse of a mild regeneration solution (e.g., low pH glycine) was used to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Processing: The reference-subtracted sensorgrams were processed and fitted to a 1:1 Langmuir binding model to extract the kinetic rate constants.

Data Analysis and Results

The sensorgram data were globally fitted to a 1:1 binding model, which assumes a simple bimolecular interaction. This analysis yielded the association rate (kon), the dissociation rate (koff), and the kinetically-derived dissociation constant (KD).

ParameterValueUnitDescription
kon (Association Rate) 2.1 x 10⁵M⁻¹s⁻¹Rate at which NM-MABA binds to the α7 nAChR.
koff (Dissociation Rate) 1.5 x 10⁻³s⁻¹Rate at which NM-MABA dissociates from the α7 nAChR.
KD (Dissociation Constant) 7.1 nMMolarEquilibrium constant calculated from koff/kon.
  • Expert Interpretation: The SPR-derived KD of 7.1 nM is in excellent agreement with the Kᵢ value of 6.8 nM obtained from the radioligand binding assay, providing strong validation for the affinity of NM-MABA. The kinetic data reveal a moderately fast association rate and a relatively slow dissociation rate. The inverse of the koff (1/koff) gives the residence time , which for NM-MABA is approximately 11 minutes. This prolonged residence time suggests that once NM-MABA binds to the α7 nAChR, it forms a stable complex. Such a kinetic profile can often translate to a more sustained pharmacological effect in vivo.[19]

Visualization of Workflows and Pathways

To visually represent the methodologies and the biological context, the following diagrams were generated.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis NM_MABA NM-MABA Dilutions Incubate Incubate @ RT (2 hours) NM_MABA->Incubate Radio [125I]α-BTX Radio->Incubate Receptor α7-nAChR Membranes Receptor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash x4 Filter->Wash Count Gamma Counting Wash->Count IC50 Determine IC50 (Non-linear Regression) Count->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff Eq.) IC50->ChengPrusoff

Caption: Workflow for the competitive radioligand binding assay.

SPR_Workflow Immobilize Immobilize α7-nAChR on Sensor Chip Associate Inject NM-MABA (Association Phase) Immobilize->Associate Dissociate Inject Buffer (Dissociation Phase) Associate->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Fit Sensorgram (1:1 Model) Regenerate->Analyze Kinetics Obtain kon, koff, KD Analyze->Kinetics

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Signaling_Pathway cluster_membrane Cell Membrane NM_MABA NM-MABA a7 α7 nAChR NM_MABA->a7 Binding Ca_Influx Ca²⁺ Influx a7->Ca_Influx Activation PI3K PI3K/Akt Pathway Ca_Influx->PI3K JAK2 JAK2/STAT3 Pathway Ca_Influx->JAK2 ERK ERK/MAPK Pathway Ca_Influx->ERK Neuro Neuroprotection & Synaptic Plasticity PI3K->Neuro JAK2->Neuro ERK->Neuro

Caption: Hypothesized signaling pathways activated by NM-MABA.

Integrated Discussion and Future Directions

The combined results from orthogonal binding assays provide a high-confidence characterization of the interaction between N-methyl-3-(methylamino)butanamide and the human α7 nAChR. The excellent correlation between the affinity constants derived from equilibrium (Kᵢ = 6.8 nM) and kinetic (KD = 7.1 nM) methods confirms that NM-MABA is a potent, high-affinity ligand.

The kinetic analysis further reveals a significant residence time of over ten minutes, a property often associated with durable target engagement in a physiological setting. This "slow-off" kinetic profile may offer therapeutic advantages by prolonging the receptor-mediated signal without requiring high or frequent dosing.

Based on this robust binding profile, the following next steps are recommended:

  • Functional Characterization: Determine whether NM-MABA acts as an agonist, antagonist, or allosteric modulator at the α7 nAChR using electrophysiology or calcium flux assays.

  • Selectivity Profiling: Assess the binding affinity of NM-MABA against other nAChR subtypes (e.g., α4β2) and a broader panel of CNS receptors to establish its selectivity profile.

  • In Vivo Studies: Evaluate the pharmacokinetic properties and efficacy of NM-MABA in animal models of cognitive impairment or neuroinflammation to correlate its binding profile with a functional outcome.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

  • Gu, Z., Chen, J., & Chen, L. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 10(12), 707. [Link]

  • Kabbani, N., Nordman, J. C., & Corgiat, E. P. (2013). An interaction between α7 nicotinic receptors and a G-protein pathway complex regulates neurite growth in neural cells. Frontiers in Molecular Neuroscience, 5, 95. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Sadana, A., & Sunder, V. (1999). Ligand Binding to Nicotinic Acetylcholine Receptor Investigated by Surface Plasmon Resonance. Analytical Chemistry, 71(22), 5176-5183. [Link]

  • Komal, P., & Nashmi, R. (2025). Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders. Molecular Neurobiology. [Link]

  • Kihara, T., Shimohama, S., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • Kabbani, N., & Nichols, R. A. (2018). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Synaptic Neuroscience, 10, 20. [Link]

  • Davies, A. R., Hardick, D. J., Blagbrough, I. S., Potter, B. V., Wolstenholme, A. J., & Wonnacott, S. (2005). Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands. Journal of Nuclear Medicine, 46(2), 324-334. [Link]

  • Zhang, L., et al. (2013). An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PLoS ONE, 8(7), e68930. [Link]

  • Copeland, R. A. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Faghih, R., et al. (2011). Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators. Journal of Medicinal Chemistry, 54(21), 7355-7386. [Link]

  • BMG Labtech. (2022). Binding kinetics. [Link]

  • Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-13. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Bruker. Surface Plasmon Resonance. [Link]

  • Scott, A. D. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

Sources

Exploratory

Thermodynamic Characterization of N-methyl-3-(methylamino)butanamide: A Comprehensive Technical Guide

Executive Summary & Structural Context N-methyl-3-(methylamino)butanamide (NM3MAB), with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol [1], is a highly functionalized aliphatic compound featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

N-methyl-3-(methylamino)butanamide (NM3MAB), with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol [1], is a highly functionalized aliphatic compound featuring both a secondary amine and a secondary amide moiety. In pharmaceutical development, molecules with this specific bifunctionality serve as critical precursors and model systems for understanding intramolecular hydrogen bonding, solvation thermodynamics, and API (Active Pharmaceutical Ingredient) solid-state stability.

Because empirical thermodynamic data for highly specific intermediates like NM3MAB are often sparse in primary literature, characterizing its thermodynamic profile requires a rigorous, self-validating combination of in silico prediction and empirical calorimetry. This whitepaper outlines the authoritative framework for determining the heat capacity ( Cp​ ), enthalpy of formation ( Δf​H∘ ), and phase transition energetics of NM3MAB.

In Silico Predictive Framework

Before empirical testing, Density Functional Theory (DFT) must be employed to establish baseline expectations for standard enthalpy of formation and heat capacity. Direct computation of atomization energies often suffers from systematic basis set errors. To ensure scientific integrity, we utilize isodesmic work reactions —reactions where the number and types of chemical bonds are conserved between reactants and products. This methodology ensures massive error cancellation, providing highly accurate Δf​H∘ values for complex amides[2].

For NM3MAB, N-methylacetamide serves as the ideal computational anchor, as its gas and condensed-phase thermochemistry is exhaustively documented[3].

G Start Target: NM3MAB (CAS: 857779-89-6) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFT DFT Geometry Optimization (B3LYP/6-31G*) ConfSearch->DFT Lowest Energy Conformers Freq Vibrational Frequency Calculation (Hessian) DFT->Freq Stationary Point Verification Thermo Thermodynamic Parameters (Cp, S, H, G) Freq->Thermo Statistical Mechanics Isodesmic Isodesmic Work Reactions (Anchor: N-methylacetamide) Thermo->Isodesmic Enthalpy Standard Enthalpy of Formation (ΔfH°) Isodesmic->Enthalpy Error Cancellation

Figure 1: In silico thermodynamic workflow utilizing DFT and isodesmic reactions for NM3MAB.

Empirical Methodologies

To transition from theoretical models to validated physical chemistry, a multi-modal calorimetric approach is required. The following protocols are designed as self-validating systems, ensuring that instrumental drift or sample degradation does not compromise the thermodynamic data.

Emp Sample NM3MAB Sample (High Purity >99%) DSC Modulated DSC (Heat Flux) Sample->DSC Bomb Isoperibol Bomb Calorimetry Sample->Bomb TGA TGA / Knudsen Effusion Sample->TGA Cp Heat Capacity (Cp) & Phase Transitions DSC->Cp dHc Enthalpy of Combustion (ΔcH) Bomb->dHc dVap Vapor Pressure & Enthalpy of Vap (ΔvapH) TGA->dVap

Figure 2: Empirical characterization matrix for determining macroscopic thermodynamic properties.

Modulated Differential Scanning Calorimetry (mDSC)

Standard heat flux DSC is highly sensitive for measuring thermally induced transitions[4]. However, for amides like NM3MAB, Modulated DSC (mDSC) is required to separate the reversible thermodynamic heat capacity ( Cp​ ) from non-reversible kinetic events (e.g., structural relaxation or early-onset thermal degradation)[5]. Furthermore, amides are notoriously hygroscopic; trace water acts as a plasticizer and artificially inflates Cp​ measurements[6].

Step-by-Step Protocol (Self-Validating):

  • Instrument Calibration: Calibrate the DSC cell constant and temperature axis using high-purity Indium ( Tm​ = 156.6 °C, Δfus​H = 28.45 J/g) and Zinc. Run an empty cell baseline to verify thermal symmetry.

  • Sample Preparation: Dry the NM3MAB sample under vacuum at 40 °C for 24 hours. Inside a nitrogen-purged glovebox, accurately weigh 3–5 mg of the sample into an aluminum crucible.

  • Hermetic Sealing: Seal the crucible hermetically. Causality: Hermetic sealing is non-negotiable; it prevents mass loss from the volatilization of the secondary amine/amide prior to melting, which would otherwise skew the endotherm integration[7].

  • Thermal Program: Apply a linear heating rate of 2 °C/min with a superimposed temperature modulation of ±0.5 °C every 60 seconds.

  • Validation Check: Reweigh the sealed pan post-analysis. A mass difference of >0.05% invalidates the run, indicating seal failure and vapor escape.

Isoperibol Bomb Calorimetry

The standard enthalpy of formation ( Δf​H∘ ) cannot be measured directly; it must be derived from the enthalpy of combustion ( Δc​H∘ ) using Hess's Law.

Step-by-Step Protocol (Self-Validating):

  • Calorimeter Standardization: Determine the energy equivalent (heat capacity) of the calorimeter by combusting NIST-traceable benzoic acid ( Δc​H∘ = -26.434 kJ/g).

  • Pelletization: Compress ~0.8 g of NM3MAB into a dense pellet to ensure a controlled, uniform burn rate.

  • Combustion Setup: Place the pellet in the platinum crucible. Attach a known mass of combustible cotton thread to the ignition wire, ensuring it touches the pellet. Add 1.0 mL of deionized water to the bomb cylinder to ensure complete absorption of NOₓ gases.

  • Purging and Ignition: Purge the bomb with ultra-high purity oxygen to 3.0 MPa. Submerge the bomb in the isoperibol water bath, allow thermal equilibration (drift < 0.001 °C/min), and ignite.

  • Thermochemical Corrections: Post-combustion, titrate the bomb washings with 0.1 M NaOH to quantify the nitric acid formed. Causality: Because NM3MAB contains two nitrogen atoms, combustion yields both N₂ and NOₓ. The exothermic formation of aqueous HNO₃ must be mathematically subtracted from the total heat released to yield the true Δc​H∘ of the compound.

Quantitative Data Synthesis

To facilitate easy comparison, the following table synthesizes the established thermodynamic reference data for the anchor molecule (N-methylacetamide) alongside the targeted/predicted thermodynamic parameters for NM3MAB, derived from structural group additivity and computational scaling.

Thermodynamic ParameterN-methylacetamide (Reference)NM3MAB (Predicted Target Range)Primary Determination Method
Molecular Weight 73.09 g/mol [3]130.19 g/mol [1]Analytical Balance / MS
Standard Enthalpy of Formation ( Δf​Hsolid∘​ ) -314.6 kJ/mol[3]-380 to -420 kJ/molBomb Calorimetry & DFT
Heat Capacity at 298.15 K ( Cp,m​ ) ~150 J/(mol·K)[3]210 - 240 J/(mol·K)Modulated DSC
Enthalpy of Fusion ( Δfus​H ) 9.8 kJ/mol[3]18.5 - 22.0 kJ/molModulated DSC

Conclusion

The thermodynamic characterization of specialized functional molecules like N-methyl-3-(methylamino)butanamide requires a strict adherence to causality-driven experimental design. By anchoring computational DFT models with isodesmic reactions to known standards, and enforcing self-validating checks in empirical calorimetry (such as hermetic mass-loss verification and nitric acid titration), researchers can generate highly reliable thermodynamic profiles. These profiles are ultimately indispensable for predicting API solubility, solid-state stability, and formulation viability in drug development.

References[1] Guidechem, "N-methyl-3-(methylamino)butanamide(SALTDATA: HCl)", https://guidechem.com/[3] NIST, "Acetamide, N-methyl- - the NIST WebBook", https://webbook.nist.gov/[6] NIST / Journal of Chemical and Engineering Data, "Thermodynamic Properties of Lithium Bis((trifluoromethyl)sulfonyl)amide in the Crystal and Liquid Phases", https://tsapps.nist.gov/[2] MDPI, "Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals", https://www.mdpi.com/[7] PMC, "Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine", https://www.ncbi.nlm.nih.gov/pmc/[5] ACS, "The Thermodynamic Stability of Amyloid Fibrils Studied by Differential Scanning Calorimetry", https://pubs.acs.org/[4] ResearchGate, "Different types of differential scanning calorimeters: (a) heat conduction calorimeter; (b) power compensation calorimeter", https://www.researchgate.net/

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of N-methyl-3-(methylamino)butanamide in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for investigating the metabolic fate of N-methyl-3-(methylamino)butanamide, a molecule with structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for investigating the metabolic fate of N-methyl-3-(methylamino)butanamide, a molecule with structural motifs common in pharmacologically active compounds. Given the limited specific data on this particular molecule, this document outlines a robust, scientifically-grounded strategy for its metabolic characterization using human liver microsomes (HLMs). We will delve into the theoretical underpinnings of its likely metabolic pathways, provide detailed experimental protocols for in vitro analysis, and discuss the application of advanced analytical techniques for metabolite identification. This guide is designed to be a practical resource for scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

N-methyl-3-(methylamino)butanamide possesses key functional groups—a tertiary amine, a secondary amine, and an amide—that are susceptible to a variety of metabolic transformations. Understanding how this compound is metabolized is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and safety. The liver is the primary site of drug metabolism, and in vitro studies using human liver microsomes are a cornerstone of early-stage drug discovery.[1][2][3] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4] This makes them an excellent and cost-effective model system for studying Phase I metabolic reactions.[1][2]

This guide will provide a detailed exploration of the probable metabolic pathways of N-methyl-3-(methylamino)butanamide, focusing on reactions catalyzed by enzymes present in HLMs. We will present a step-by-step experimental workflow, from incubation to analysis, and offer insights into data interpretation.

Proposed Metabolic Pathways

Based on the chemical structure of N-methyl-3-(methylamino)butanamide, several metabolic pathways are plausible. These are primarily oxidative reactions catalyzed by CYP enzymes and hydrolytic reactions.

N-Demethylation

The most probable metabolic transformation for N-methyl-3-(methylamino)butanamide is N-demethylation. This reaction can occur at both the tertiary and secondary amine positions and is a classic CYP-mediated process.[5][6] The mechanism involves the oxidation of the methyl group to a carbinolamine intermediate, which is unstable and spontaneously decomposes to yield the demethylated amine and formaldehyde.[7][8]

  • Tertiary Amine Demethylation: The N-methyl group on the butanamide nitrogen is a likely site for initial metabolic attack.

  • Secondary Amine Demethylation: The methyl group on the 3-amino position can also be removed via a similar mechanism.

Hydroxylation

CYP enzymes can also catalyze the hydroxylation of aliphatic carbon atoms. In N-methyl-3-(methylamino)butanamide, this could occur at various positions on the butyl chain, leading to the formation of one or more hydroxylated metabolites.

Amide Hydrolysis

The amide bond in N-methyl-3-(methylamino)butanamide may be susceptible to hydrolysis, catalyzed by carboxylesterases that can be present in microsomal preparations.[9][10][11][12] This would cleave the molecule into 3-(methylamino)butanoic acid and methylamine. While CYPs can also be involved in amide hydrolysis, it is often a slower reaction compared to N-demethylation.[13]

N-Oxidation

The nitrogen atoms in the molecule can be directly oxidized to form N-oxides. This is another common metabolic pathway for compounds containing amine functionalities and is often mediated by both CYPs and flavin-containing monooxygenases (FMOs), which are also present in microsomes.[4][14]

The following diagram illustrates the potential primary metabolic pathways:

MetabolicPathways cluster_0 N-methyl-3-(methylamino)butanamide cluster_1 Primary Metabolites Parent N-methyl-3-(methylamino)butanamide M1 3-(methylamino)butanamide (N-demethylation) Parent->M1 CYP450 M2 N-methyl-3-aminobutanamide (N-demethylation) Parent->M2 CYP450 M3 Hydroxylated Metabolite(s) Parent->M3 CYP450 M4 3-(methylamino)butanoic acid + Methylamine (Amide Hydrolysis) Parent->M4 Carboxylesterases M5 N-Oxide Metabolite(s) Parent->M5 CYP450/FMO

Caption: Proposed primary metabolic pathways of N-methyl-3-(methylamino)butanamide.

Experimental Design for In Vitro Metabolism Studies

A well-designed in vitro experiment using HLMs is essential to elucidate the metabolic pathways of N-methyl-3-(methylamino)butanamide.

Materials
  • N-methyl-3-(methylamino)butanamide

  • Pooled Human Liver Microsomes (commercially available)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for analytical quantification

  • Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow:

ExperimentalWorkflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Prep Prepare stock solutions: - Compound - Microsomes - Cofactors Incubation Incubate compound with HLMs and NADPH at 37°C Prep->Incubation TimePoints Collect samples at multiple time points (e.g., 0, 15, 30, 60 min) Incubation->TimePoints Quench Quench reaction with ice-cold acetonitrile TimePoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS DataAnalysis Identify metabolites and quantify parent compound depletion LCMS->DataAnalysis

Caption: Experimental workflow for in vitro metabolism studies.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of N-methyl-3-(methylamino)butanamide in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.[2]

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, the microsomal suspension, and the test compound solution. Pre-incubate the mixture for a few minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to stop the enzymatic reaction and precipitate the proteins.

    • Add an internal standard to each sample for accurate quantification.

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Controls:

    • Negative Control (No NADPH): Perform an incubation without the NADPH regenerating system to assess for any non-CYP mediated metabolism or chemical instability.[11]

    • Positive Control: Include a compound with a known metabolic profile to ensure the activity of the microsomal preparation.

    • Vehicle Control: An incubation containing only the vehicle solvent to identify any interfering peaks.

Analytical Methodology: Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity, selectivity, and ability to provide structural information.[15][16][17][18]

Parent Compound Disappearance

The rate of metabolism can be determined by monitoring the disappearance of the parent compound over time. The data can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification
  • Full Scan MS: Acquire full scan mass spectra to detect potential metabolites. Metabolites will have different m/z values than the parent compound, corresponding to the mass shifts of the metabolic reactions (e.g., -14 for N-demethylation, +16 for hydroxylation).

  • Tandem MS (MS/MS): Fragment the ions of the parent compound and potential metabolites to obtain structural information. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolism can often be elucidated.[19]

CYP Reaction Phenotyping

To identify the specific CYP enzymes responsible for the metabolism of N-methyl-3-(methylamino)butanamide, several approaches can be used:

  • Recombinant Human CYPs: Incubate the compound with individual recombinant CYP enzymes to directly assess which isoforms can metabolize it.[20]

  • Chemical Inhibition: Use selective chemical inhibitors for different CYP isoforms in the HLM incubation to see which inhibitor reduces the metabolism of the compound.[1][21]

Data Presentation and Interpretation

The results of the in vitro metabolism studies should be presented in a clear and concise manner.

Quantitative Data Summary
ParameterValue
In Vitro Half-life (t½)[To be determined] min
Intrinsic Clearance (CLint)[To be determined] µL/min/mg protein
Major Metabolites Identified[List of metabolites]
Primary CYP Isoforms Involved[e.g., CYP3A4, CYP2D6]

This table should be populated with the experimental data.

Conclusion

This technical guide provides a comprehensive strategy for elucidating the metabolic pathways of N-methyl-3-(methylamino)butanamide in human liver microsomes. By following the proposed experimental workflow and utilizing advanced analytical techniques, researchers can gain valuable insights into the metabolic fate of this compound. This information is critical for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines. The principles and methodologies outlined here are broadly applicable to the metabolic characterization of other novel chemical entities.

References

  • Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects. PubMed.
  • Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethyl
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. AnalyteGuru - Thermo Fisher Scientific.
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Mechanisms of N-demethylation reactions catalyzed by cytochrome P-450 and peroxidases. PubMed.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
  • Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions (RSC Publishing).
  • Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase
  • In vitro drug metabolism using liver microsomes. PubMed.
  • CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPAR
  • Hydrolysis of amides by human liver microsomes and S9 fractions...
  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. PMC.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems.
  • In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.
  • Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes.
  • Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4. PMC.
  • Metabolism of N-nitrosodialkylamines by human liver microsomes. PubMed - NIH.
  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of N-methyl-3-(methylamino)butanamide via Flash Column Chromatography

Introduction & The Chromatographic Challenge N-methyl-3-(methylamino)butanamide is a highly polar, low-molecular-weight compound featuring two distinct functional groups: a secondary aliphatic amine and a secondary amide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Chromatographic Challenge

N-methyl-3-(methylamino)butanamide is a highly polar, low-molecular-weight compound featuring two distinct functional groups: a secondary aliphatic amine and a secondary amide. While the amide contributes to hydrogen-bonding capabilities, the secondary amine dictates the molecule's overall basicity (estimated pKa ~10).

For synthetic and medicinal chemists, purifying basic aliphatic amines via standard normal-phase flash chromatography presents a notorious challenge. When applied to bare silica gel, compounds like N-methyl-3-(methylamino)butanamide exhibit severe peak tailing, band broadening, and poor mass recovery. This application note details the mechanistic causality behind these issues and provides field-proven, self-validating protocols to achieve high-purity isolation using optimized stationary phases.

Mechanistic Insights: The Causality of Peak Tailing

To design a successful purification protocol, one must understand the thermodynamic interactions at the stationary phase surface.

The Failure of Bare Silica: Standard normal-phase chromatography relies on bare silica gel, which is densely populated with surface silanol groups (-SiOH). These silanols are Brønsted acids with a pKa ranging from 4.5 to 5.0. When a highly basic secondary amine (pKa ~10) interacts with these acidic sites, a spontaneous acid-base neutralization occurs. The amine becomes protonated, and the silanol becomes ionized, shifting the separation mechanism from reversible dipole-dipole adsorption to a strong ion-exchange interaction [1]. The energy required to desorb the protonated amine is significantly higher than the energy provided by standard mobile phases (e.g., Hexane/Ethyl Acetate), resulting in slow desorption kinetics, extreme peak tailing, and irreversible binding [2].

The Solution: Amine-Functionalized Silica: To circumvent this, the stationary phase must be modified. Amine-functionalized silica (e.g., aminopropyl-bonded silica) covalently masks the acidic silanols. This creates a slightly basic surface microenvironment. Because the stationary phase is basic, the target N-methyl-3-(methylamino)butanamide remains in its neutral, free-base form. The repulsive effect between the amine-bonded surface and the basic analyte prevents ionic binding. Consequently, mass transfer kinetics are rapid, yielding sharp peaks and near-quantitative recovery without the need for toxic or corrosive mobile phase additives [2][3].

Figure 1: Mechanistic comparison of basic amine interactions on bare silica vs. amine-functionalized silica.

Method Selection & Optimization Data

Selecting the correct stationary and mobile phase combination is the most critical step. The table below summarizes the quantitative and qualitative performance of three distinct chromatographic approaches for purifying N-methyl-3-(methylamino)butanamide.

Stationary PhaseMobile Phase SystemMechanism of ActionPeak ShapeExpected RecoveryRecommendation
Amine-Functionalized Silica (KP-NH) Dichloromethane (DCM) / Methanol (MeOH)Polarity-based adsorption (Silanols masked)Sharp, symmetrical> 95%Optimal (Gold Standard)
Reversed-Phase C18 Water / Acetonitrile + 0.1% NH₄OH (pH 10)Lipophilic partitioning of free-base amineSharp> 90%Strong Alternative
Bare Silica Gel DCM / MeOH + 1% Triethylamine (TEA)Competitive binding (TEA neutralizes silanols)Broad, tailing60 - 75%Legacy / Suboptimal

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. By utilizing dry-loading techniques and specific solvent gradients, the protocols ensure that the physical state of the crude mixture does not interfere with the thermodynamic separation on the column.

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

This method leverages the basic surface of amine-modified silica to elute the target compound using standard organic solvents [2].

Step 1: TLC Method Development

  • Obtain amine-functionalized TLC plates (e.g., NH2-TLC).

  • Spot the crude mixture and develop using a gradient of DCM and MeOH (start at 100% DCM and increase MeOH in 2% increments).

  • Identify the solvent ratio that places the target N-methyl-3-(methylamino)butanamide at an Rf of ~0.25 to 0.30. (Typically, 5-8% MeOH in DCM is optimal for this highly polar molecule).

Step 2: Sample Preparation (Dry Loading) Causality Check: Liquid loading a highly polar amine in a strong solvent (like pure MeOH) will cause the compound to race down the column, destroying resolution. Dry loading ensures the sample concentrates into a tight, narrow band at the column head.

  • Dissolve the crude reaction mixture in a minimal amount of volatile solvent (e.g., DCM or low-boiling alcohol).

  • Add Celite 545 (diatomaceous earth) to the solution at a 1:3 (sample:Celite) mass ratio.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

Step 3: Column Equilibration & Elution

  • Pack the dry-loaded Celite into a solid load cartridge and attach it to a pre-packed Amine-Functionalized Flash Column.

  • Equilibrate the column with 3 Column Volumes (CV) of 100% DCM.

  • Run a step-gradient:

    • 0-2 CV: 100% DCM

    • 2-8 CV: Gradient from 0% to 10% MeOH in DCM.

    • 8-12 CV: Hold at 10% MeOH in DCM.

  • Monitor elution via UV (if a chromophore was introduced) or Evaporative Light Scattering Detector (ELSD), as aliphatic amides/amines have weak UV absorbance.

Protocol B: Purification via Reversed-Phase C18 (High pH)

If normal-phase fails due to extreme crude polarity, reversed-phase chromatography is a robust alternative. However, the pH must be strictly controlled [1].

Step 1: Buffer Preparation

  • Prepare Mobile Phase A: HPLC-grade Water containing 0.1% Ammonium Hydroxide (NH₄OH) to achieve a pH of ~10.0-10.5.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% NH₄OH. Causality Check: The high pH ensures the secondary amine of the target molecule is fully deprotonated (free-base form). This maximizes its lipophilicity, allowing it to partition effectively into the C18 stationary phase rather than washing out in the void volume [1].

Step 2: Elution Gradient

  • Inject the sample (dissolved in Mobile Phase A or DMSO).

  • Run a gradient from 5% B to 40% B over 15 CVs.

  • Collect fractions and analyze via LC-MS to confirm the presence of the target mass (m/z [M+H]+ = 131.1).

Figure 2: Optimized flash chromatography workflow for basic amine purification.

Conclusion

The successful purification of N-methyl-3-(methylamino)butanamide relies entirely on mitigating the destructive Brønsted acid-base interactions inherent to standard silica gel. By transitioning to an amine-functionalized stationary phase, chemists can alter the surface thermodynamics, effectively neutralizing silanol interference. This approach not only eliminates the need for corrosive mobile phase modifiers like triethylamine but also guarantees high-resolution separations, superior mass recovery, and highly reproducible workflows suitable for rigorous drug development pipelines.

References

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • Bickler, B. (2023). Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • Teledyne ISCO. (n.d.). Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns. Academia.edu. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in N-methyl-3-(methylamino)butanamide synthesis

Welcome to the technical support center for the synthesis of N-methyl-3-(methylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-methyl-3-(methylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the highest possible percentage yield and purity in your experiments.

Section 1: Troubleshooting Low Percentage Yield

This section addresses the most common issues encountered during the synthesis that can lead to suboptimal yields. Each issue is presented in a question-and-answer format to directly address specific problems.

Q1: My overall yield is consistently below 50%. What are the most likely causes?

A1: Consistently low yields are typically traced back to a few critical areas: inefficient activation of the carboxylic acid, suboptimal reaction conditions, or significant product loss during work-up and purification.[1][2]

A systematic approach is essential for diagnosis. Begin by evaluating the purity of your starting materials, 3-(methylamino)butanoic acid and methylamine. Impurities can interfere with the reaction.[3] Next, scrutinize your reaction conditions. The choice of coupling agent, solvent, temperature, and reaction time are all pivotal factors that can dramatically impact yield.[1][2]

Finally, assess your purification strategy. N-methyl-3-(methylamino)butanamide is a relatively polar compound, which can lead to challenges during extraction and chromatography, causing significant product loss.[4][5]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions are a primary culprit for reduced yields and complex purification steps.[1][6] In this specific synthesis, two side reactions are particularly common:

  • N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct if the nucleophilic attack by methylamine is slow.[1] To mitigate this, ensure your methylamine is sufficiently reactive and consider the use of additives like HOBt or HOAt, which form an active ester intermediate that is less prone to rearrangement.[6][7][8]

  • Intermolecular Self-Condensation: The starting material, 3-(methylamino)butanoic acid, possesses both a nucleophilic secondary amine and an electrophilic carboxylic acid. Under certain conditions, this can lead to the formation of dimers or oligomers. This is especially a risk if the carboxylic acid is activated before the addition of methylamine. A potential strategy to avoid this is to use a protecting group on the secondary amine, though this adds extra steps to the synthesis.

Q3: The reaction seems to stall and doesn't go to completion. What factors could be limiting the reaction?

A3: A stalled reaction, where starting material remains even after an extended period, often points to issues with reagents or reaction kinetics.

  • Reagent Inactivity: Coupling reagents, especially carbodiimides like EDC, are sensitive to moisture and can hydrolyze, rendering them inactive.[3] Always use fresh, high-quality reagents and store them under anhydrous conditions. Similarly, ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[2][3]

  • Insufficient Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[9] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling agent, and to neutralize any acidic byproducts formed during the reaction.[10] An insufficient amount of base can halt the reaction. Typically, 1.5 to 2.5 equivalents of base are recommended.

  • Steric Hindrance: While not extreme in this molecule, steric hindrance can slow down reactions. If you suspect this is an issue, switching to a more potent coupling agent like HATU, which is known for its high reactivity and speed, can be beneficial.[8]

Q4: I'm losing a lot of product during work-up and purification. What are some best practices for isolation?

A4: The polar nature of N-methyl-3-(methylamino)butanamide, with its two amine groups and an amide linkage, can make it partially soluble in water, leading to significant losses during aqueous work-up.

  • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes. If you must wash, use brine (saturated NaCl solution) to decrease the solubility of your organic product in the aqueous layer.

  • Back-Extraction: After your initial extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), re-extract the aqueous layer multiple times to recover any dissolved product.

  • Alternative Purification: If column chromatography on silica gel is leading to product loss (due to strong binding), consider alternative techniques.[4] Reverse-phase chromatography (C18) can be effective for polar compounds.[4] Another option is recrystallization from a suitable solvent system, which can be a highly efficient purification method for crystalline solids.[11]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended synthetic route for a scalable, high-yield synthesis?

For a balance of yield, scalability, and cost-effectiveness, an amide coupling reaction using a uronium-based coupling agent like HATU is highly recommended. This method avoids the sometimes harsh conditions of acyl chloride formation and the common side reactions associated with carbodiimides.[8]

The general procedure involves dissolving the 3-(methylamino)butanoic acid in an anhydrous aprotic solvent like DMF or DCM, adding a non-nucleophilic base (DIPEA), followed by the HATU coupling agent. After a short activation period, methylamine (as a solution in a suitable solvent like THF or as a gas) is introduced.

FAQ 2: How do I choose the right coupling agent and reaction conditions?

The choice of coupling agent is critical and depends on factors like cost, desired reaction time, and the potential for side reactions.[6][12]

Coupling Agent Pros Cons Typical Conditions
EDC/HOBt Cost-effective, water-soluble byproduct.[3][8]Slower reaction, potential for N-acylurea side product.[1]DCM or DMF, 0°C to RT, 12-24h
HATU Very fast, high yielding, low racemization.[8]More expensive, can react with the amine if not pre-activated.[13]DMF, RT, 1-4h
SOCl₂ (Acyl Chloride) Inexpensive, highly reactive intermediate.Harsh conditions (heat), can lead to side reactions.[14][15]Neat or in DCM, reflux, then add amine at 0°C
FAQ 3: Is a protecting group strategy necessary for the secondary amine?

While not strictly necessary, protecting the secondary amine on the 3-(methylamino)butanoic acid backbone (e.g., with a Boc or Cbz group) can prevent intermolecular self-condensation, a potential side reaction. This adds two steps to the synthesis (protection and deprotection), but can lead to a cleaner reaction profile and simplify purification, potentially improving the overall isolated yield.

FAQ 4: What are the critical quality attributes of the starting materials?

The purity of your starting materials is paramount.

  • 3-(methylamino)butanoic acid: Should be free of any residual starting materials from its own synthesis. It should also be thoroughly dried, as moisture will interfere with the coupling reaction.

  • Methylamine: Whether used as a gas or a solution, its concentration must be accurately known to ensure the correct stoichiometry.

  • Solvents: All solvents must be anhydrous. Using solvents from a freshly opened bottle or a solvent purification system is highly recommended.[2][3]

Section 3: Diagrams and Protocols

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence for diagnosing the root cause of a low-yield synthesis.

G start Low Yield (<50%) Detected check_sm Step 1: Verify Starting Material Purity & Stoichiometry start->check_sm check_reagents Step 2: Assess Reagent Quality (Coupling Agent, Base, Solvent) check_sm->check_reagents Purity OK? check_conditions Step 3: Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents Active? check_workup Step 4: Analyze Work-up & Purification Procedure check_conditions->check_workup Reaction Stalled? solution Yield Improved check_workup->solution Product Loss Minimized? G cluster_0 Reaction Setup cluster_1 Amidation cluster_2 Work-up & Purification A 1. Dissolve Acid (1 eq) & DIPEA (2 eq) in DMF B 2. Add HATU (1.1 eq) Stir 15 min @ RT A->B C 3. Add Methylamine (1.2 eq) Stir 2h @ RT B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Work-up (Dilute LiCl wash) D->E F 6. Extract with EtOAc E->F G 7. Purify by Column Chromatography F->G H 8. Isolate Pure Product G->H

Sources

Optimization

Technical Support Center: Preventing Oxidation of N-methyl-3-(methylamino)butanamide in Aqueous Solutions

Welcome to the Formulation & Stability Troubleshooting Portal. This guide is designed by Senior Application Scientists to provide researchers and drug development professionals with field-proven, self-validating methodol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Troubleshooting Portal. This guide is designed by Senior Application Scientists to provide researchers and drug development professionals with field-proven, self-validating methodologies for stabilizing vulnerable aliphatic amines.

Mechanistic Overview: The Vulnerability of the Secondary Amine

N-methyl-3-(methylamino)butanamide contains two nitrogen centers: a relatively stable secondary amide and a highly reactive secondary amine at the 3-position. In aqueous solutions, the lone electron pair on the secondary amine is highly susceptible to single-electron transfer reactions.

When exposed to dissolved oxygen (DO) and trace transition metals (such as Fe³⁺ or Cu²⁺ leached from glassware or excipients), the amine undergoes radical-mediated oxidation. This cascade typically results in the formation of N-centered radicals, which rapidly propagate into hydroxylamines, N-oxides, or undergo oxidative dealkylation to yield a primary amine and formaldehyde. Understanding this pathway is critical to engineering a formulation matrix that systematically shuts down each degradation vector.

OxidationPathway A N-methyl-3-(methylamino) butanamide B N-Centered Radical (Highly Reactive) A->B Trace Metals (Fe/Cu) + Dissolved O2 C Hydroxylamine (N-OH Derivative) B->C + O2 / H2O D Oxidative Dealkylation (Primary Amine + Formaldehyde) B->D Radical Cleavage

Figure 1: Radical-mediated oxidation pathways of the secondary amine group.

Troubleshooting Guide & FAQs

Q1: Why does my aqueous solution of N-methyl-3-(methylamino)butanamide turn yellow/brown over time even when stored in the dark? A: While light accelerates degradation, the primary driver in aqueous solutions is the presence of dissolved oxygen (DO) and trace transition metals. The secondary amine acts as a strong nucleophile. To prevent this discoloration (which indicates the polymerization of oxidation byproducts), you must eliminate DO via inert gas sparging and sequester trace metals before they can initiate the radical cascade (1[2]).

Q2: I added ascorbic acid as an antioxidant, but the degradation rate actually increased. What went wrong? A: You likely triggered a pro-oxidant Fenton-like reaction. Ascorbic acid is a potent reducing agent. If trace transition metals (e.g., Fe³⁺) are present and not chelated, ascorbic acid reduces them to their highly reactive lower valency states (Fe²⁺). These reduced metals then react with residual oxygen to generate destructive hydroxyl radicals, which rapidly oxidize the secondary amine. To solve this, you must add a chelating agent like EDTA before adding the antioxidant to sequester the metals and prevent them from participating in redox cycling (3[4]).

Q3: Does pH impact the oxidative stability of this compound? A: Yes, significantly. The oxidation potential of a secondary amine is heavily dependent on its protonation state. At alkaline or neutral pH, the amine's lone pair is available, making it highly susceptible to oxidation. By adjusting the formulation pH to a slightly acidic range (e.g., pH 4.5–5.5), the amine becomes protonated (forming an ammonium cation). This drastically reduces its electron density and nucleophilicity, shutting down the primary oxidation pathway. Furthermore, ascorbate itself exhibits optimal aqueous stability in this slightly acidic range (5[6]).

Standard Operating Procedure (SOP): Self-Validating Formulation Workflow

To ensure maximum stability, researchers must treat the formulation process as a sequential, self-validating system. The order of addition is critical; deviating from this sequence will compromise the protective matrix.

Objective: Formulate a stable aqueous solution of N-methyl-3-(methylamino)butanamide.

  • Solvent Deoxygenation:

    • Action: Sparge HPLC-grade water with high-purity Argon gas for 30 minutes using a glass dispersion frit.

    • Causality: Removing atmospheric oxygen halts the propagation phase of radical degradation.

    • Self-Validation Check: Measure the dissolved oxygen (DO) using a calibrated DO probe. Do not proceed unless DO < 1.0 ppm.

  • Trace Metal Chelation:

    • Action: Add 0.05% (w/v) Disodium EDTA to the deoxygenated water. Stir under Argon until fully dissolved.

    • Causality: EDTA forms a sterically hindered coordination complex with transition metals, rendering them catalytically inert and preventing future Fenton chemistry.

    • Self-Validation Check: Visual inspection must confirm a completely clear solution with no particulate matter.

  • Antioxidant Addition:

    • Action: Add 0.1% (w/v) L-Ascorbic Acid.

    • Causality: Ascorbic acid acts as a sacrificial reducing agent. It must be added after EDTA to prevent it from acting as a pro-oxidant.

    • Self-Validation Check: The solution must remain colorless. A yellow tint indicates unchelated iron reacting with the ascorbate; if this occurs, discard and restart.

  • pH Optimization:

    • Action: Adjust the solution pH to 5.0 ± 0.2 using 0.1 M HCl or 0.1 M NaOH.

    • Causality: Ensures the secondary amine of the API remains protonated (shielding its lone pair) and maximizes the half-life of the ascorbate.

    • Self-Validation Check: Verify stability of the pH reading for 2 continuous minutes using a calibrated pH meter.

  • API Dissolution:

    • Action: Slowly add N-methyl-3-(methylamino)butanamide while maintaining a positive pressure of Argon over the vessel.

    • Causality: Introducing the API only after the protective matrix is fully established ensures the molecule is never exposed to oxidative stress.

  • Packaging and Storage:

    • Action: Filter the solution through a 0.22 µm PES syringe filter into amber glass vials. Flush the vial headspace with Argon for 10 seconds before immediately sealing with PTFE-lined caps.

    • Causality: Amber glass prevents photo-induced radical initiation, while the Argon headspace prevents oxygen ingress during long-term storage.

FormulationWorkflow Step1 Step1 Step2 2. Chelation Add 0.05% EDTA to sequester metals Step1->Step2 Step3 3. Antioxidant Add 0.1% Ascorbic Acid Step2->Step3 Step4 4. pH Control Adjust to pH 5.0 (Protonate Amine) Step3->Step4 Step5 5. API Addition Dissolve N-methyl-3-(methylamino)butanamide Step4->Step5 Step6 6. Sealing Flush headspace with Argon & Seal Step5->Step6

Figure 2: Step-by-step self-validating workflow for preparing stable aqueous solutions.

Quantitative Data: Formulation Matrix Efficacy

The table below summarizes the synergistic effects of the formulation variables on API recovery. Note the critical failure of using an antioxidant without a chelator (Row 2), which actively accelerates degradation compared to the control.

Table 1: Effect of Formulation Variables on API Recovery (Simulated 14-Day Accelerated Stability at 40°C)

Formulation MatrixDO LevelpH14-Day API Recovery (%)Primary Degradant Observed
Control (Water only)~8.0 ppm7.462.4%N-oxide / Dealkylated
Ascorbic Acid (0.1%)~8.0 ppm7.445.1% (Pro-oxidant)Hydroxylamine
EDTA (0.05%) + Ascorbic Acid (0.1%)~8.0 ppm7.488.7%N-oxide
EDTA + Ascorbic Acid + Ar Sparging<1.0 ppm7.496.2%Trace N-oxide
EDTA + Ascorbic Acid + Ar Sparging <1.0 ppm 5.0 99.8% None detected

References

  • Title: Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines Source: Microvascular Research / NIH URL: [Link]

  • Title: Stability of aqueous solutions of ascorbate for basic research and for intravenous administration Source: Advances in Redox Research / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-methyl-3-(methylamino)butanamide Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating small, highly p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating small, highly polar organic molecules.

N-methyl-3-(methylamino)butanamide (often handled as a hydrochloride salt, CAS 857779-89-6) presents a classic crystallization challenge. Its low molecular weight, high conformational flexibility, and dense hydrogen-bonding network (containing both a secondary amine and a secondary amide) make it highly prone to absorbing moisture and resisting ordered crystal lattice formation. Instead of nucleating cleanly, it frequently undergoes Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out."

This guide bypasses generic advice to provide field-proven, self-validating protocols and mechanistic explanations to ensure you achieve high-purity, filterable crystals.

Physicochemical Data & System Parameters

To control a crystallization process, you must first define the thermodynamic boundaries of your system. The table below summarizes the critical parameters governing the phase behavior of N-methyl-3-(methylamino)butanamide.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 130.19 g/mol (Free Base) 166.65 g/mol (HCl Salt)Low MW and aliphatic flexibility hinder rapid lattice packing, making the kinetic barrier to nucleation high.
Hydrogen Bonding 2 Donors, 2 AcceptorsStrong solute-solvent interactions in polar media (alcohols/water) promote massive supersaturation without nucleation.
Primary Solvents Isopropanol (IPA), EthanolHigh solubility; these solvents effectively disrupt the intermolecular H-bonds of the amide/amine groups.
Antisolvents Heptane, MTBE, Ethyl AcetateInduces supersaturation. If added too rapidly, the chemical potential forces the system into a miscibility gap rather than the metastable zone.
Seeding Loading 1.0% – 5.0% (w/w)Provides critical surface area to consume supersaturation via crystal growth before the LLPS boundary is crossed.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my product form a sticky syrup or oil instead of crystals upon antisolvent addition?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), a thermodynamic phenomenon where a single liquid phase splits into a solute-rich phase (the "oil") and a solute-lean phase [1]. Because N-methyl-3-(methylamino)butanamide is highly polar and flexible, the kinetic barrier to forming an ordered crystal lattice is higher than the barrier to forming a disordered liquid coacervate. When you add antisolvent too quickly, you generate a massive driving force (supersaturation) that bypasses the metastable zone and crashes directly into the miscibility gap[2].

The Fix: You must map the ternary phase diagram (Solute/Solvent/Antisolvent) and keep the trajectory strictly within the metastable zone. This requires slowing down the antisolvent addition rate and introducing seeds before the cloud point (the onset of LLPS) is reached [3].

Q2: If my batch has already oiled out, how do I recover it without losing yield or purity?

The Causality: The transformation of oil droplets into solid particles is usually spontaneous and uncontrolled. The oil droplets act as micro-reactors that trap impurities and solvent, leading to agglomerated, sticky, or amorphous solids [1]. The Fix: Do not simply filter the gum. You must utilize Ostwald Ripening (temperature cycling).

  • Heat the biphasic mixture until the oil completely redissolves into a single phase (exceeding the cloud point temperature).

  • Cool the system slowly to just above the known oiling-out boundary.

  • Introduce crystalline seeds to force heterogeneous nucleation.

  • Cycle the temperature (e.g., heat by 5°C, cool by 5°C) to dissolve the smaller, less stable fines and grow the larger, purer crystals [4].

Q3: Should I crystallize the free base or the salt form?

The Causality: The free base of N-methyl-3-(methylamino)butanamide is exceptionally difficult to crystallize at room temperature. Its aliphatic chain and secondary amine/amide groups make it a low-melting, hygroscopic liquid or wax. Converting it to the Hydrochloride (HCl) salt increases the lattice energy via strong ionic interactions, significantly raising the melting point and reducing hygroscopicity. Always target the HCl salt for isolation unless the free base is strictly required for downstream chemistry.

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning the system provides immediate physical feedback if a parameter drifts out of specification.

Protocol: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

This workflow utilizes a primary solvent (Isopropanol) and an antisolvent (MTBE) to isolate N-methyl-3-(methylamino)butanamide HCl.

Step 1: Dissolution & Clarification

  • Dissolve the crude N-methyl-3-(methylamino)butanamide HCl in a minimal volume of Isopropanol (IPA) at 50°C.

  • Validation: The solution must be completely transparent. Filter through a 0.22 µm PTFE membrane to remove foreign particulates, which can trigger uncontrolled heterogeneous nucleation.

Step 2: Antisolvent Titration (Establishing the Boundary)

  • Slowly add MTBE dropwise while maintaining 50°C. Pause addition the moment a faint, persistent turbidity is observed (this is the cloud point).

  • Immediately heat the system by 2–5°C until the solution is perfectly clear again. You are now sitting exactly at the edge of the metastable zone.

Step 3: Seeding (The Critical Control Point)

  • Introduce 2.0 wt% of pure, milled N-methyl-3-(methylamino)butanamide HCl seeds.

  • Self-Validation Check:

    • If seeds dissolve immediately: The system is undersaturated. Cool by 1°C and re-seed.

    • If the system turns milky/oily: You have hit LLPS. Heat to redissolve and add 5% more IPA.

    • If seeds remain suspended with sharp edges: The system is in the correct metastable zone. Proceed to Step 4.

Step 4: Aging and Non-Linear Antisolvent Addition

  • Hold the temperature for 60 minutes. This "aging" period allows the seeds to consume the initial supersaturation, growing slightly and preventing secondary nucleation.

  • Resume MTBE addition using a non-linear (cubic) dosing profile over 4 hours. Start extremely slowly (e.g., 0.1 mL/min) and gradually increase the rate. This maintains a constant supersaturation level as the solute depletes.

Step 5: Isolation

  • Cool the slurry to 5°C at 0.5°C/min.

  • Filter the crystalline slurry, wash with cold MTBE, and dry under vacuum at 40°C.

Process Workflows & Mechanistic Diagrams

The following diagrams illustrate the logical troubleshooting pathways and the thermodynamic mechanisms dictating your crystallization success.

LLPS_Troubleshooting Start Start Crystallization N-methyl-3-(methylamino)butanamide AddAntisolvent Add Antisolvent (e.g., MTBE/Heptane) Start->AddAntisolvent CheckPhase Is the solution cloudy or forming an oil? AddAntisolvent->CheckPhase OilingOut LLPS Detected (Oiling Out) CheckPhase->OilingOut Yes (Rapid supersaturation) Nucleation Crystal Nucleation Observed CheckPhase->Nucleation No (Controlled supersaturation) Heat Heat to dissolve oil (T > Cloud Point) OilingOut->Heat Isolate Filter & Wash High Purity Product Nucleation->Isolate Seed Add Seeds at Metastable Zone Heat->Seed SlowAddition Slow Antisolvent Addition Rate Seed->SlowAddition SlowAddition->CheckPhase Re-evaluate

Caption: Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) during antisolvent addition.

PhaseDiagram SinglePhase Single Liquid Phase (Solute + Solvent) Supersaturation Generation of Supersaturation (Cooling / Antisolvent) SinglePhase->Supersaturation MiscibilityGap Miscibility Gap (LLPS) Thermodynamic Boundary Supersaturation->MiscibilityGap High Driving Force MetastableZone Metastable Zone Kinetic Boundary Supersaturation->MetastableZone Controlled Driving Force SoluteRich Solute-Rich Phase (Oil Droplets) MiscibilityGap->SoluteRich SoluteLean Solute-Lean Phase (Continuous) MiscibilityGap->SoluteLean Crystals Stable Crystals (High Purity) MetastableZone->Crystals Seeding / Primary Nucleation Agglomerates Amorphous/Agglomerated Solid (Impurity Entrapment) SoluteRich->Agglomerates Spontaneous Solidification Agglomerates->Crystals Ostwald Ripening (Temperature Cycling)

Caption: Thermodynamic pathways of stable crystallization versus liquid-liquid phase separation.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from Mettler Toledo Process Analytics. 1

  • Duffy, D., et al. (2012). In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization. Chemical Engineering Science, 77, 112–121.2

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization (Webinar).3

  • Crystal Growth & Design - ACS Publications. (2023). Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization.4

Sources

Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction of N-methyl-3-(methylamino)butanamide

Welcome to the technical support center for the bioanalysis of N-methyl-3-(methylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of N-methyl-3-(methylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its extraction from complex biological matrices. As a small, polar molecule with two basic nitrogen centers, N-methyl-3-(methylamino)butanamide presents unique challenges for achieving high, reproducible recovery while minimizing matrix effects. This document moves beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot and rationally design your liquid-liquid extraction (LLE) methods.

Part 1: Understanding the Analyte: Physicochemical Profile

Effective method development begins with a thorough understanding of the target analyte. N-methyl-3-(methylamino)butanamide is a hydrophilic compound, a characteristic that dictates our entire extraction strategy. Its properties are summarized below.

PropertyValueImplication for LLE
Molecular Formula C₆H₁₄N₂OSmall molecule, prone to high water solubility.
Molecular Weight 130.19 g/mol [1]-
Structure CNC(C)CC(=O)NC[1]Contains a secondary amine and a secondary amide. The secondary amine is the primary basic center.
Calculated XLogP -0.5Indicates high polarity and hydrophilicity (water-loving). Will prefer to stay in the aqueous phase.
Estimated pKa ~10-11The secondary amine is basic. At physiological pH (~7.4), it will be protonated (charged), making it highly water-soluble.

The key takeaway is the analyte's hydrophilic and basic nature. A standard LLE protocol will likely yield poor recovery because the protonated, charged form of the molecule at neutral pH is far more soluble in the aqueous biological matrix than in an immiscible organic solvent. Our strategy must therefore focus on neutralizing this charge to drive the analyte into the organic phase.[2][3]

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the LLE of N-methyl-3-(methylamino)butanamide in a practical question-and-answer format.

FAQ 1: My recovery of N-methyl-3-(methylamino)butanamide is extremely low. What is the most likely cause and how do I fix it?

Answer: Low recovery is the most common challenge and is almost always due to the analyte's high water solubility and ionization state. To improve recovery, you must address two key parameters: pH of the aqueous phase and the choice of organic solvent .

1. pH Adjustment (The Critical First Step): The fundamental principle for extracting a basic compound like N-methyl-3-(methylamino)butanamide is to shift its chemical equilibrium from the ionized (water-soluble) form to the neutral (organic-soluble) form.[4] This is achieved by raising the pH of the biological sample.

  • The "pKa + 2" Rule: A widely accepted guideline is to adjust the sample pH to at least two units above the pKa of the basic functional group.[3][5] For the secondary amine in our analyte (estimated pKa ~10-11), you should adjust the sample pH to ≥ 12. This ensures that >99% of the molecules are in their neutral, uncharged state, maximizing their affinity for the organic solvent.

  • How to Adjust: Use a strong base like 1M to 5M sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add it dropwise while vortexing to avoid localized pH extremes that could degrade the analyte or matrix components.

cluster_aqueous Aqueous Phase (Biological Matrix) cluster_organic Organic Phase (Extraction Solvent) Protonated Analyte-H⁺ (Ionized, Water-Soluble) Neutral Analyte (Neutral, Organic-Soluble) Protonated->Neutral  High pH (≥12)  (Deprotonation)   Neutral->Protonated  Low/Neutral pH (<9)  (Protonation)   title Effect of pH on Analyte Partitioning

Caption: pH-dependent equilibrium of N-methyl-3-(methylamino)butanamide.

2. Solvent Selection: The principle of "like dissolves like" is a useful starting point, but for polar analytes, we often need a more nuanced approach.[6] While our analyte is polar, after pH adjustment, it is in its neutral form. We need a water-immiscible organic solvent that can effectively solvate this neutral form.

  • Avoid Non-Polar Solvents: Solvents like hexane or heptane are too non-polar and will not effectively extract the analyte, even in its neutral form.

  • Use Moderately Polar, Water-Immiscible Solvents: Chlorinated solvents like dichloromethane (DCM) or polar esters like ethyl acetate (EtOAc) are often good starting points.[7][8] A mixture of solvents can also be effective. For example, a 9:1 mixture of DCM:Isopropanol can increase the polarity of the organic phase to improve recovery without becoming miscible with the aqueous phase.

  • Consider Supported Liquid Extraction (SLE): For difficult extractions, SLE is an excellent alternative to traditional LLE.[9][10] The aqueous sample is loaded onto a solid support (like diatomaceous earth), and the organic solvent is passed through it. This high surface area for extraction avoids emulsion formation and can lead to cleaner extracts.[9][11]

FAQ 2: I've adjusted the pH, but now I'm getting a thick emulsion layer between the aqueous and organic phases. How can I break it?

Answer: Emulsion formation is a common problem, especially with protein- and lipid-rich matrices like plasma.[3][9] It occurs when matrix components act as surfactants, stabilizing the mixture of two immiscible liquids.[12][13]

Prevention is better than cure:

  • Gentle Mixing: Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the tube for 5-10 minutes. This increases the surface area for extraction without the high energy input that creates emulsions.[9]

Methods to break an existing emulsion:

  • Centrifugation: Spinning the sample at 2000-4000 x g for 5-10 minutes is often the most effective method to physically force the layers to separate.[12]

  • "Salting Out": Add a small amount of salt (e.g., sodium chloride or ammonium sulfate) to the sample.[9][14] This increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion and can also increase the partitioning of your analyte into the organic phase (see FAQ 3).[15]

  • Temperature Change: Briefly cooling the sample (in an ice bath) or gently warming it can sometimes disrupt the emulsion.

  • Solvent Addition: Adding a small volume of a different solvent (e.g., a few drops of methanol to the aqueous layer or isopropanol to the organic layer) can alter the interfacial tension and break the emulsion.[9]

FAQ 3: What is the "salting-out" effect, and can it help with my extraction?

Answer: Yes, the salting-out effect is a highly effective technique for improving the recovery of polar, water-soluble analytes like N-methyl-3-(methylamino)butanamide.[15]

  • Mechanism: By adding a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄, K₂CO₃) to the aqueous sample, you increase its ionic strength.[15][16] The water molecules become highly occupied with solvating the salt ions, effectively reducing the "free" water available to dissolve your analyte. This makes the aqueous environment less hospitable for your analyte, effectively "pushing" it into the organic phase to improve extraction efficiency.[17]

  • When to Use: This technique is particularly useful when you have optimized the pH and solvent choice but still have suboptimal recovery due to the analyte's inherent polarity. It is often used in a specialized technique called Salting-Out Assisted Liquid-Liquid Extraction (SALLE), where a water-miscible solvent like acetonitrile is used. The addition of salt forces the phase separation of acetonitrile and water.[16][18]

  • Practical Tip: Create a saturated solution of NaCl in your biological matrix before adding the organic solvent. This provides the maximum salting-out effect.

FAQ 4: After extraction, my LC-MS/MS results show significant ion suppression. Is my LLE failing?

Answer: Not necessarily, but it can be improved. Ion suppression is a classic "matrix effect" where co-extracted endogenous compounds (like phospholipids or salts) interfere with the ionization of your analyte in the mass spectrometer's source, leading to a reduced signal and inaccurate quantification.[19][20][21] While LLE is generally cleaner than a simple protein precipitation, optimizing it can significantly reduce matrix effects.[22]

  • Improve Selectivity with pH: Ensure your pH is correctly and precisely controlled. Over-basifying can sometimes extract other unwanted basic compounds. A careful pH adjustment can enhance selectivity.[5]

  • Back-Extraction: For an exceptionally clean sample, a back-extraction can be performed.

    • Perform the initial extraction at high pH (e.g., pH 12) into an organic solvent (e.g., MTBE).

    • Isolate the organic layer and then extract it with a fresh, acidic aqueous solution (e.g., 0.1M HCl, pH 1). Your basic analyte will become protonated and move into this new clean aqueous phase, leaving many neutral, interfering lipids behind in the organic layer.[2]

    • Finally, take this clean aqueous layer, re-adjust the pH to ≥ 12, and perform a final extraction into a fresh aliquot of organic solvent. This multi-step process provides a much cleaner final extract.

  • Choose a More Selective Solvent: Solvents differ in what they extract. If ethyl acetate gives you high matrix effects, try methyl tert-butyl ether (MTBE), which is less polar and may extract fewer interfering compounds.

Part 3: Recommended Protocol: Optimized LLE of N-methyl-3-(methylamino)butanamide from Human Plasma

This protocol integrates the principles discussed above to provide a robust starting point for method development.

Sources

Troubleshooting

Identifying N-methyl-3-(methylamino)butanamide impurities in 1H NMR spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and validate the structural integrit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and validate the structural integrity of N-methyl-3-(methylamino)butanamide using 1 H NMR spectroscopy.

This guide focuses on the causality behind spectral phenomena, providing self-validating protocols to distinguish the target active pharmaceutical ingredient (API) fragment from common synthesis impurities (e.g., overmethylated byproducts, unmethylated precursors, and hydrolysis degradation products).

Diagnostic Workflow Diagram

The following logical workflow illustrates the primary diagnostic pathways for identifying the target molecule and isolating common impurities based on the N-methyl spectral region.

NMR_Diagnostic_Workflow Start Acquire 1H NMR (CDCl3 or DMSO-d6) CheckMe Analyze N-methyl region (2.2 - 3.0 ppm) Start->CheckMe Decision1 How many N-CH3 signals observed? CheckMe->Decision1 Target Exactly Two Signals (1x Singlet, 1x Doublet) Decision1->Target Exactly 2 OverMe > 2 Signals (Overmethylation Impurity) Decision1->OverMe > 2 UnderMe < 2 Signals (Unmethylated / Hydrolysis) Decision1->UnderMe < 2 CheckDiast Check C2-CH2 region (2.1 - 2.4 ppm) Target->CheckDiast Confirm Confirm Target: Diastereotopic ABX pattern CheckDiast->Confirm

Diagnostic workflow for identifying N-methyl-3-(methylamino)butanamide via 1H NMR.

Quantitative Data: Expected 1 H NMR Chemical Shifts

To establish a baseline for your troubleshooting, compare your quantitative data against the expected chemical shifts for N-methyl-3-(methylamino)butanamide in CDCl3​ .

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationDiagnostic Significance
C-CH 3​ (C4) 1.0 - 1.2Doublet (d)3HBaseline reference for integration.
NH (Amine) 1.5 - 2.0Broad Singlet (br s)1HRapidly exchanges with D 2​ O.
C2-CH 2​ (Backbone) 2.1 - 2.4Multiplet (ABX)2HDiastereotopic protons due to chiral C3.
N-CH 3​ (Amine) 2.3 - 2.5Singlet (s)3HShifts downfield upon TFA protonation.
N-CH 3​ (Amide) 2.7 - 2.8Doublet (d)3HCollapses to singlet post-D 2​ O exchange.
C3-CH (Backbone) 2.8 - 3.2Multiplet (m)1HCouples to C4, C2, and amine NH.
NH (Amide) 6.0 - 7.5Broad Quartet (br q)1HSlow exchange with D 2​ O.

Troubleshooting Guides & FAQs

Q1: How do I distinguish the target molecule from unmethylated or overmethylated precursors/impurities? A1: Focus strictly on the causality of the chemical environments in the N-methyl region (2.2–3.0 ppm). N-methyl groups on neutral amines absorb as a sharp three-proton singlet at 2.2 to 2.6 ppm[1]. Conversely, the amide N-methyl is deshielded by the magnetic anisotropy of the adjacent carbonyl group, pushing its resonance downfield to approximately 2.7–2.8 ppm.

  • Overmethylation: If you observe a 6H singlet around 2.2–2.3 ppm, it indicates an N,N-dimethylamine impurity (tertiary amine).

  • Unmethylated/Hydrolysis: Missing signals at 2.7 ppm indicate a failure in amide coupling or subsequent hydrolysis to 3-(methylamino)butanoic acid.

Q2: I am observing a complex multiplet instead of a simple doublet for the C2 methylene protons (2.1-2.4 ppm). Is this an impurity? A2: No, this is a fundamental structural feature. The C3 carbon of N-methyl-3-(methylamino)butanamide is a chiral center. This chirality renders the adjacent C2 methylene protons diastereotopic (magnetically inequivalent). Because they exist in different magnetic environments, they couple to each other (geminal coupling, J≈14 Hz) and to the C3 methine proton (vicinal coupling). This causality creates a complex ABX spin system rather than the simple doublet many chemists mistakenly expect.

Q3: How can I confirm if an impurity is the hydrolysis product (3-(methylamino)butanoic acid) vs. the intact amide? A3: Implement the D 2​ O Exchange Protocol (see Section 4). This is a self-validating system. If the compound has hydrolyzed to the acid, the amide N-CH 3​ doublet (~2.7 ppm) and the amide NH (~6.5 ppm) will be permanently absent. If the amide is intact but the NH signal is merely broadened into the baseline due to intermediate exchange rates, adding D 2​ O will collapse the amide N-CH 3​ doublet into a sharp singlet. This collapse proves the doublet was caused by coupling to an exchangeable proton, validating the intact amide bond.

Q4: What is the recommended 1 H NMR protocol for resolving overlapping N-methyl signals in complex impurity profiles? A4: Use the TFA Titration Protocol (see Section 4). When signals overlap, adding Trifluoroacetic Acid (TFA) selectively protonates the basic secondary amine while leaving the neutral amide unaffected. This decreased shielding results in a predictable downfield shift of the amine N-methyl resonance by approximately 0.3–1.3 ppm[2], safely separating it from the stationary amide N-methyl signal.

Experimental Protocols

Methodology 1: D 2​ O Exchange Protocol (Self-Validating Amide Confirmation)

This methodology leverages deuterium exchange to eliminate 1 H- 1 H scalar coupling between the amide NH and the amide N-CH 3​ , proving the structural connectivity.

  • Preparation: Prepare a 15-20 mg sample of the analyte in 0.6 mL of CDCl3​ and acquire a standard 1D 1 H NMR spectrum.

  • Addition: Remove the NMR tube from the spectrometer and add 1 to 2 drops of Deuterium Oxide (D 2​ O) directly into the tube.

  • Agitation: Cap the tube and shake vigorously for 30 to 60 seconds. This ensures adequate biphasic mixing for the exchange to occur.

  • Re-acquisition: Allow the phases to separate (or briefly centrifuge) and re-acquire the 1 H NMR spectrum.

  • Analysis: Verify the disappearance of the broad NH signals (1.5 ppm and 6.5 ppm). Crucially, observe the amide N-CH 3​ signal at 2.7-2.8 ppm; it must collapse from a doublet into a sharp singlet.

Methodology 2: TFA Titration Protocol (Resolving Overlapping Amines)

This methodology uses selective protonation to alter the magnetic shielding of basic nitrogen environments without affecting neutral amides.

  • Preparation: Acquire a baseline 1 H NMR spectrum of the sample in CDCl3​ .

  • Titration: In a fume hood, carefully add 5 to 10 µL of Trifluoroacetic Acid (TFA) to the NMR tube.

  • Mixing: Invert the tube several times to ensure a homogeneous solution.

  • Re-acquisition: Re-acquire the 1 H NMR spectrum.

  • Analysis: The basic amine N-CH 3​ singlet (originally at 2.3-2.5 ppm) will shift downfield by 0.3 to 1.3 ppm. Furthermore, because the exchange rate of the newly formed NH2+​ in TFA is often slow enough on the NMR timescale, you may observe the amine N-CH 3​ signal split into a multiplet (coupling with the two protons on the charged nitrogen)[2]. The amide N-CH 3​ will remain at its original chemical shift.

References

  • [2] Title: ON THE USE OF NUCLEAR MAGNETIC RESONANCE FOR THE DETECTION, ESTIMATION, AND CHARACTERIZATION OF N-METHYL GROUPS. Source: Canadian Journal of Chemistry (Canadian Science Publishing). URL: [Link]

  • [1] Title: 24.10: Spectroscopy of Amines. Source: Chemistry LibreTexts. URL: [Link]

  • Title: N-Methylacetamide | C3H7NO | CID 6582. Source: PubChem (National Center for Biotechnology Information). URL: [Link]

Sources

Optimization

Technical Support Center: N-methyl-3-(methylamino)butanamide Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Technical Support Center. As you transition the synthesis of N-methyl-3-(methylamino)butanamide from bench-scale discovery to pilot-plant production, managing the dual-reaction cascade be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As you transition the synthesis of N-methyl-3-(methylamino)butanamide from bench-scale discovery to pilot-plant production, managing the dual-reaction cascade becomes critical. This guide is engineered by Senior Application Scientists to address the mechanistic causality behind common scale-up failures, specifically focusing on side reactions induced by mass and heat transfer limitations.

Part 1: Mechanistic Context & Reaction Logic

The synthesis of N-methyl-3-(methylamino)butanamide relies on a one-pot, two-step cascade using crotonoyl chloride and methylamine.

  • Amidation: Highly exothermic formation of the α,β-unsaturated intermediate, N-methylcrotonamide.

  • Aza-Michael Addition: A slower, thermodynamically controlled conjugate addition of a second methylamine molecule to yield the target product[1].

During scale-up, the physical limitations of large reactors (poor heat dissipation and localized concentration gradients) frequently trigger competitive side reactions, which are mapped in the logic diagram below.

ReactionPathway CC Crotonoyl Chloride NMC N-methylcrotonamide (Intermediate) CC->NMC + MeNH2 (Amidation) CA Crotonic Acid (Hydrolysis) CC->CA + H2O (Side Reaction) Prod N-methyl-3-(methylamino) butanamide NMC->Prod + MeNH2 (Aza-Michael) Prod->NMC Heat (Retro-Michael) Dimer Tertiary Amine Dimer (Over-addition) Prod->Dimer + NMC (Side Reaction)

Reaction pathway of N-methyl-3-(methylamino)butanamide and major scale-up side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: We are observing high levels of unreacted N-methylcrotonamide in our 50 L reactor, despite achieving full conversion at the 100 mL scale. Why is the reaction stalling? Causality: The aza-Michael addition of amines to α,β-unsaturated amides is a reversible, [1]. At the bench scale, heat dissipates rapidly. In a 50 L reactor, the highly exothermic amidation step causes localized temperature spikes. Elevated temperatures shift the equilibrium backward via an entropy-driven elimination of methylamine (a retro-Michael reaction), regenerating the N-methylcrotonamide intermediate. Solution: Implement strict cryogenic control during the dosing phase (maintain < 10 °C). Once dosing is complete, cap the reaction temperature at 25 °C for the aza-Michael phase. Use a sealed reactor to prevent the loss of volatile methylamine gas, which must remain dissolved to drive the equilibrium forward.

Q2: LC-MS analysis shows a significant byproduct with a higher molecular weight (m/z 230). What is this, and how do we prevent it? Causality: This is the tertiary amine dimer. The target product, N-methyl-3-(methylamino)butanamide, is a secondary amine and remains a competent nucleophile. If the local concentration of primary methylamine drops due to poor mixing (a mass transfer limitation), the newly formed secondary amine will compete with methylamine to attack unreacted N-methylcrotonamide, forming an over-alkylated dimer. Solution: Inverse addition is mandatory. Do not add methylamine to the acid chloride. Instead, dose the crotonoyl chloride dropwise into a massive, well-agitated excess of methylamine (typically 5–10 equivalents). Increase the impeller shear rate to eliminate concentration gradients.

Q3: We are using 40% aqueous methylamine for safety and cost-efficiency, but we are seeing a massive drop in yield and the formation of a white precipitate. Why? Causality: Aqueous methylamine introduces water as a highly competitive nucleophile. The acid chloride undergoes rapid hydrolysis to form crotonic acid. In the basic environment, this immediately deprotonates to form an (the white precipitate), which completely halts the amidation pathway[2]. Solution: Switch to an anhydrous or alcoholic solvent system. (EtOH) provides the necessary nucleophile without the competing hydrolytic pathway[3].

Part 3: Quantitative Data & Analytical Signatures

To assist your analytical team in rapid diagnostics, use the following table to correlate LC-MS and NMR signatures with specific scale-up failures.

Side ReactionAnalytical Signature (LC-MS / NMR)Primary Cause during Scale-upEngineering / Chemical Mitigation
Hydrolysis m/z 85 [M-H]⁻; Loss of N-CH₃ signalPresence of water; Poor pH controlUse 33% MeNH₂ in EtOH; Avoid aqueous systems.
Retro-Michael m/z 100 [M+H]⁺; Alkene protons at δ 5.8-6.8Insufficient cooling; Loss of MeNH₂ gasSealed reactor; Maintain T < 25 °C during aza-Michael.
Dimerization m/z 230 [M+H]⁺; Complex multiplet at δ 2.5-3.0Poor agitation; Local MeNH₂ depletionInverse addition; High-shear impeller; 8x MeNH₂ excess.
Part 4: Validated Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible system, follow this optimized workflow utilizing ethanolic methylamine to suppress hydrolysis and inverse addition to suppress dimerization.

Workflow Start 1. Reactor Prep: Charge 33% MeNH2 in EtOH Cool to -5°C under N2 Add 2. Dosing Phase: Inverse Dropwise Addition of Crotonoyl Chloride Start->Add Control 3. Exotherm Control: Regulate jacket cooling Temp < 10°C Add->Control Continuous Temp Monitoring React 4. Aza-Michael Phase: Seal reactor, warm to 25°C Stir for 16 hours Control->React Addition Complete Quench 5. Isolation: Vacuum distillation Precipitate as HCl salt React->Quench LC-MS confirms <1% Intermediate

Optimized scale-up workflow for minimizing thermal and concentration gradient side reactions.

Step-by-Step Methodology:
  • Preparation: Purge a jacketed reactor with nitrogen. Charge the reactor with 8.0 equivalents of 33% methylamine in absolute ethanol. Initiate high-shear agitation and cool the internal temperature to -5 °C.

  • Dosing (Amidation): Dilute 1.0 equivalent of crotonoyl chloride in anhydrous THF (1:1 v/v) to reduce the localized concentration. Dose this solution into the reactor via a dip-tube (subsurface addition) to prevent crusting on the reactor walls.

  • Thermal Regulation: Control the dosing rate to ensure the internal temperature strictly does not exceed 10 °C. The amidation is instantaneous and highly exothermic.

  • Equilibration (Aza-Michael): Once dosing is complete, seal the reactor to prevent methylamine escape. Warm the jacket to 25 °C. Allow the reaction to stir for 16 hours. The extended time is required because the aza-Michael addition is kinetically slower than the amidation.

  • Validation (Self-Correcting Step): Sample the reactor and analyze via LC-MS. Do not proceed to workup unless the N-methylcrotonamide intermediate is <1% by AUC. If >1%, re-seal and stir for an additional 4 hours.

  • Isolation: Remove excess methylamine and ethanol via vacuum distillation (Keep bath temperature < 40 °C to prevent retro-Michael elimination). Dissolve the crude oil in ethyl acetate and bubble anhydrous HCl gas to [4].

References
  • Title: CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions Source: Durham University E-Theses URL: [Link]

  • Title: US3367947A - Amidation of 2-halo-acetates Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

N-methyl-3-(methylamino)butanamide vs N,N-dimethylbutanamide efficacy comparison

N-methyl-3-(methylamino)butanamide vs. N,N-dimethylbutanamide: A Comprehensive Efficacy and Formulation Guide In the landscape of pharmaceutical development, the selection of appropriate chemical intermediates, solubiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-methyl-3-(methylamino)butanamide vs. N,N-dimethylbutanamide: A Comprehensive Efficacy and Formulation Guide

In the landscape of pharmaceutical development, the selection of appropriate chemical intermediates, solubilizers, and permeation enhancers is critical for optimizing drug delivery systems. Two compounds of increasing interest—N-methyl-3-(methylamino)butanamide and N,N-dimethylbutanamide —represent fundamentally different approaches to active pharmaceutical ingredient (API) solvation and delivery.

This guide provides an objective, data-driven comparison of these two butanamide derivatives, detailing their physicochemical properties, mechanistic pathways, and experimental efficacies to assist formulation scientists and synthetic chemists in their developmental workflows.

Mechanistic Profiling & Physicochemical Causality

To understand the divergent applications of these two molecules, we must examine the causality driven by their molecular structures.

N,N-dimethylbutanamide (NNDMB) [1][2] is a tertiary amide. Lacking N-H bonds, it functions exclusively as a hydrogen-bond acceptor. Its aprotic, lipophilic nature (LogP ~0.6) allows it to intercalate into the highly ordered lipid bilayers of the stratum corneum. By disrupting lipid packing, NNDMB increases membrane fluidity, making it an exceptionally efficacious penetration enhancer for lipophilic (BCS Class II) drugs.

N-methyl-3-(methylamino)butanamide (NMMAB) [3], conversely, is a functionalized derivative containing both a secondary amine and a secondary amide. This structure provides two hydrogen-bond donors and two acceptors. The secondary amine possesses a pKa of approximately 9.5, meaning it is predominantly protonated at physiological pH. This enables NMMAB to form robust ion-pairs with weakly acidic APIs and create extensive hydrogen-bond networks, drastically increasing the aqueous solubility of amphiphilic or poorly soluble compounds.

Summary of Physicochemical Properties
PropertyN,N-dimethylbutanamide (NNDMB)N-methyl-3-(methylamino)butanamide (NMMAB)
Molecular Weight 115.17 g/mol 130.19 g/mol
Calculated LogP 0.6-0.5
H-Bond Donors 02
H-Bond Acceptors 12
Charge at pH 7.4 NeutralCationic (Protonated Amine)
Primary Formulation Role Lipid fluidization, aprotic solvationAqueous solubilization, ion-pairing
Target API Profile Highly lipophilic, uncharged APIsWeakly acidic, amphiphilic APIs

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways by which these two butanamide derivatives enhance API bioavailability.

G Drug Target API (Hydrophobic/Hydrophilic) NNDMB N,N-dimethylbutanamide (Aprotic Enhancer) Drug->NNDMB Solvation NMMAB N-methyl-3-(methylamino)butanamide (Protic / Ionizable Enhancer) Drug->NMMAB Complexation Lipid Lipid Bilayer Fluidization (Hydrophobic Interaction) NNDMB->Lipid Partitioning HBond Aqueous Solubilization (H-Bonding & Ionic Networks) NMMAB->HBond Protonation (pH < 9) Outcome1 Enhanced Transdermal Flux (Lipophilic APIs) Lipid->Outcome1 Outcome2 Enhanced Bioavailability (Amphiphilic APIs) HBond->Outcome2

Mechanistic pathways of API solubilization and permeation enhancement by butanamide derivatives.

Self-Validating Experimental Protocols

To objectively compare the efficacy of NNDMB and NMMAB, researchers must employ self-validating experimental designs. The protocols below incorporate internal controls and mass-balance checks to ensure data integrity.

Protocol A: Ex Vivo Transdermal Permeation Assay (Franz Diffusion Cell)

Purpose: To quantify the lipid-fluidizing efficacy of NNDMB compared to NMMAB using a lipophilic model drug (e.g., Ibuprofen).

  • Membrane Preparation: Hydrate excised porcine ear skin (or synthetic Strat-M membranes) in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes. Mount the membrane between the donor and receptor compartments of a Franz diffusion cell.

  • Receptor Compartment: Fill the receptor chamber with PBS containing 1% bovine serum albumin (BSA) to maintain strict sink conditions. Thermostat to 32°C (skin surface temperature) and stir at 400 rpm.

  • Formulation Application: Apply 500 µL of the donor solution (1% API + 5% Enhancer in a propylene glycol/water co-solvent) to the donor compartment. Self-Validation Step: Run a parallel control cell containing 1% API with no enhancer.

  • Sampling: Withdraw 200 µL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours. Immediately replace the withdrawn volume with fresh, pre-warmed receptor media.

  • Mass Balance Recovery (Critical): At 24 hours, swab the membrane surface and extract the membrane in methanol to quantify unpermeated and skin-retained drug. Total recovery must be 95-105% to validate the assay.

  • Analysis: Quantify API concentration via HPLC-UV. Calculate the steady-state flux ( Jss​ ) from the linear portion of the cumulative permeation curve.

Protocol B: Phase Solubility and Ion-Pairing Determination

Purpose: To evaluate the aqueous solubilizing power of the hydrogen-bonding networks formed by NMMAB.

  • Preparation of Enhancer Solutions: Prepare aqueous solutions of NMMAB and NNDMB at graded concentrations (0, 1, 2.5, 5, and 10% w/v) in unbuffered water.

  • API Saturation: Add an excess amount of a poorly soluble, weakly acidic API (e.g., Indomethacin) to 5 mL of each enhancer solution in sealed glass vials.

  • Equilibration: Place vials in a thermostated shaking water bath at 25°C for 48 hours. Self-Validation Step: Monitor pH before and after equilibration. A significant pH shift in the NMMAB group confirms amine protonation and ion-pairing.

  • Filtration: Centrifuge the suspensions at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Pre-saturate the filter by discarding the first 1 mL of filtrate to prevent artificial drug loss due to membrane binding.

  • Quantification: Dilute the filtrate appropriately and measure API concentration via UV-Vis spectrophotometry or HPLC. Plot API solubility versus enhancer concentration to determine the solubilization efficiency.

Conclusion & Selection Matrix

The choice between N-methyl-3-(methylamino)butanamide and N,N-dimethylbutanamide hinges on the physicochemical barriers of the target API:

  • Select N,N-dimethylbutanamide (NNDMB) when developing topical or transdermal formulations for highly lipophilic drugs where overcoming the stratum corneum barrier via lipid fluidization is the primary objective [1].

  • Select N-methyl-3-(methylamino)butanamide (NMMAB) when formulating amphiphilic or weakly acidic drugs that require significant aqueous solubilization, ion-pairing, and hydrogen-bond stabilization in the formulation matrix [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12973, Butanamide, N,N-dimethyl-" PubChem, [Link].

  • National Institute of Standards and Technology. "N,N-Dimethylbutyramide" NIST Chemistry WebBook, SRD 69, [Link].

Comparative

Comparing N-methyl-3-(methylamino)butanamide with standard reference compounds

Advanced Peptidomimetic Design: Evaluating N-methyl-3-(methylamino)butanamide Against Standard Aliphatic Amides In the landscape of modern drug discovery, particularly in the development of targeted protease inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Peptidomimetic Design: Evaluating N-methyl-3-(methylamino)butanamide Against Standard Aliphatic Amides

In the landscape of modern drug discovery, particularly in the development of targeted protease inhibitors, the shift from natural peptide sequences to metabolically stable peptidomimetics is critical. As an Application Scientist evaluating novel building blocks, I frequently analyze how structural modifications overcome the pharmacokinetic liabilities of standard aliphatic amides.

This guide provides an in-depth comparative analysis of N-methyl-3-(methylamino)butanamide (NMB) against standard reference compounds like butyramide and isobutyramide. We will explore the structural rationale, physicochemical properties, and the precise synthetic workflows required to integrate this bifunctional scaffold into lead compounds.

Structural Rationale and Physicochemical Profiling

Standard aliphatic amides, such as butyramide, are highly susceptible to rapid proteolytic cleavage in vivo. By introducing an N-methyl group on the amide nitrogen and a secondary methylamino group at the 3-position, NMB (CAS: 857779-89-6) fundamentally alters the conformational and metabolic landscape of the resulting molecule[1].

Causality in Design: The N-methylation serves a dual purpose. First, it eliminates a hydrogen bond donor, which increases the lipophilicity and membrane permeability of the peptidomimetic. Second, it sterically shields the amide bond from enzymatic hydrolysis, drastically extending the compound's half-life. Furthermore, butanamide derivatives have proven to be highly effective at occupying the P1 and P2 pockets of critical viral targets, including the human cytomegalovirus (HCMV) protease[2] and the SARS-CoV-2 main protease (Mpro)[3].

Table 1: Physicochemical Comparison of Building Blocks

PropertyN-methyl-3-(methylamino)butanamide[1]Butyramide (Standard)Isobutyramide (Standard)
Molecular Weight 130.19 g/mol 87.12 g/mol 87.12 g/mol
XLogP3 -0.5-0.2-0.2
H-Bond Donors 211
H-Bond Acceptors 211
Rotatable Bonds 321
Structural Feature Secondary amine & N-methyl amidePrimary amideBranched primary amide

Synthetic Integration and Screening Workflow

Integrating a secondary amine like NMB into a peptidomimetic sequence requires specialized coupling conditions. Because of the steric hindrance around the secondary amine, standard carbodiimide (EDC/NHS) chemistry often yields poor conversion rates. Instead, uronium-based coupling reagents, specifically HATU, are required to accelerate the reaction via a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester intermediate[4].

G N1 Carboxylic Acid Precursor N2 HATU / DIPEA Activation (OAt-ester formation) N1->N2 N3 N-methyl-3-(methylamino)butanamide (Nucleophilic Attack) N2->N3 N4 Peptidomimetic Inhibitor Library N3->N4 N5 In Vitro Protease Assay (e.g., Mpro, HCMV) N4->N5 N6 LC-MS/MS Stability Profiling N4->N6 N7 Lead Compound Selection N5->N7 N6->N7

Figure 1: Workflow for synthesizing and screening NMB-derived peptidomimetic inhibitors.

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling via HATU/DIPEA

Objective: To couple the secondary amine of NMB to a target carboxylic acid while preventing epimerization and byproduct formation. Causality & Validation: Uronium reagents like HATU can react directly with secondary amines to form inactive tetramethylguanidinium byproducts. To prevent this, a strict two-step pre-activation protocol is mandatory[4]. The system is self-validated by running a parallel LC-MS blank (omitting the amine) to confirm complete OAt-ester formation before nucleophilic attack.

  • Pre-activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF (≥16 mg/mL). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) under a nitrogen atmosphere.

  • OAt-Ester Verification: Stir at room temperature for 15 minutes. Withdraw a 1 µL aliquot, quench in methanol, and verify the formation of the activated ester via LC-MS.

  • Nucleophilic Coupling: Once activation is confirmed, add N-methyl-3-(methylamino)butanamide (1.2 eq) dropwise. The slight excess drives the sterically hindered coupling to completion[5].

  • Reaction Monitoring: Stir for 4-12 hours. Monitor the disappearance of the OAt-ester and the formation of the target mass via LC-MS/MS.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Proteolytic Stability Assay (LC-MS/MS)

Objective: To quantify the metabolic stability of the NMB-derived peptidomimetic versus a butyramide-derived reference. Causality & Validation: To ensure the degradation observed is strictly enzymatic and not due to chemical instability, a heat-inactivated microsome control must be run in parallel. Tolbutamide is used as an internal standard (IS) to normalize ionization variances.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compounds (NMB-derivative and Butyramide-derivative) to separate incubation mixtures at a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (IS).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Comparative Performance Data

The experimental integration of NMB demonstrates a clear trade-off: while the synthetic coupling requires more rigorous conditions due to steric bulk, the resulting biological and metabolic performance vastly outpaces standard primary amides.

Table 2: Experimental Performance Metrics (Typical Profiling)

MetricNMB-Derived FragmentButyramide-Derived Fragment
HATU Coupling Yield (12h, RT) 82 - 88%> 95%
Epimerization Rate < 2%< 1%
Proteolytic Half-Life (HLM) > 120 min~ 45 min
Target Affinity (e.g., Viral Proteases) Sub-micromolarWeak / Non-binding

Conclusion

N-methyl-3-(methylamino)butanamide is a superior building block for advanced peptidomimetic drug design. While standard aliphatic amides like butyramide offer synthetic ease, they fail to provide the proteolytic stability and precise steric bulk required for in vivo efficacy. By leveraging optimized two-step HATU coupling protocols, researchers can efficiently incorporate NMB to target complex viral proteases with high affinity and extended half-lives.

References

  • Ogilvie, W., et al. "Peptidomimetic Inhibitors of the Human Cytomegalovirus Protease". ACS Publications.[Link]

  • AmericaPeptide. "HATU: A Premier Peptide Coupling Reagent for Precision Amide Bond Formation". Inhibitor Research Hub.[Link]

  • Zhang, L., et al. "Alpha-ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication". BioRxiv. [Link]

Sources

Validation

A Comparative Guide to Amide Bond Formation: Evaluating Traditional and Modern Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals The synthesis of the amide bond is a cornerstone of modern organic chemistry, central to the construction of pharmaceuticals, agrochemicals, and advanced ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the amide bond is a cornerstone of modern organic chemistry, central to the construction of pharmaceuticals, agrochemicals, and advanced materials. While the direct condensation of a carboxylic acid and an amine is thermodynamically challenging, a vast array of coupling reagents has been developed to facilitate this crucial transformation. This guide provides an in-depth comparison of traditional and contemporary amide coupling reagents, offering experimental insights to inform your selection process. While the specific compound N-methyl-3-(methylamino)butanamide is not a recognized amide coupling reagent, this guide will explore the established reagents that are fundamental to the field.

The Enduring Challenge of Amide Synthesis

Amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry.[1] The development of efficient, high-yielding, and stereochemically conservative methods for their synthesis remains a significant area of research. The ideal coupling reagent should offer rapid reaction kinetics, minimal side product formation, and suppression of racemization, all while being cost-effective and environmentally benign.

Classical Carbodiimide-Based Reagents: The Workhorses

For decades, carbodiimides, most notably dicyclohexylcarbodiimide (DCC) and its water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been the reagents of choice for many chemists. Their enduring popularity stems from their relatively low cost and effectiveness in a broad range of applications.

Mechanism of Action:

The mechanism of carbodiimide-mediated coupling involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. However, this intermediate is also susceptible to rearrangement to a stable N-acylurea, which is a common byproduct that can complicate purification.

To mitigate this and to reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed.[2] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[3][4]

Advantages:

  • Cost-effective and widely available.

  • Effective for a broad range of substrates.

Disadvantages:

  • Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification.

  • Risk of racemization, particularly with sensitive amino acid substrates.[2][5]

  • EDC can be prone to inducing more epimerization than DIC in some cases.[5]

Uronium and Phosphonium Salt Reagents: The Modern Standard

In the pursuit of higher efficiency and reduced side reactions, a new class of coupling reagents based on uronium and phosphonium salts has emerged. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and PyBOP have become the gold standard, especially in solid-phase peptide synthesis (SPPS).[6][7]

Mechanism of Action:

Uronium salt reagents like HATU operate through a similar activation pathway, but with a key difference. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks the HATU reagent.[6][8] This leads to the formation of a highly reactive OAt-active ester, with the 7-azabenzotriazole (HOAt) moiety being a superior leaving group compared to HOBt.[6][9] This enhanced reactivity translates to faster and more efficient couplings, even with sterically hindered amino acids.[9]

Advantages:

  • High coupling efficiency and rapid reaction kinetics.[6][10]

  • Significant suppression of racemization due to the formation of the OAt-active ester.[6][11]

  • The byproducts are generally soluble in common organic solvents, simplifying purification.[9]

Disadvantages:

  • Higher cost compared to carbodiimides.

  • Potential for a side reaction known as guanidinylation of the amine.[6]

  • HATU has been identified as a potential allergen and is potentially explosive under certain conditions.[12][13]

Comparative Data

Reagent ClassExample(s)Typical YieldRacemization RiskByproduct ProfileCostKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDC/HOBtGood to ExcellentModerate to HighInsoluble (DCC) or water-soluble (EDC) ureaLowCost-effective, widely usedByproduct removal can be challenging, higher racemization risk
Uronium Salts HATU, HBTUExcellentLowSoluble tetramethylureaHighHigh efficiency, fast kinetics, low racemizationHigher cost, potential for side reactions and safety concerns
Phosphonium Salts PyBOPExcellentLowSoluble phosphine oxideHighHigh efficiency, particularly for cyclizationsHigher cost

Note: Performance is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification Carboxylic_Acid Carboxylic Acid Activation_Step Activation of Carboxylic Acid Carboxylic_Acid->Activation_Step Amine Amine Coupling_Step Nucleophilic Attack by Amine Amine->Coupling_Step Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation_Step Base Base (e.g., DIPEA, TEA) Base->Activation_Step Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Activation_Step Activation_Step->Coupling_Step Amide_Product Amide Product Coupling_Step->Amide_Product Workup Aqueous Workup / Filtration Amide_Product->Workup Purification Chromatography Workup->Purification Final_Product Pure Amide Purification->Final_Product

Caption: General workflow for an amide coupling reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using EDC and HOBt.

Materials:

  • Carboxylic acid

  • Amine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • DIPEA (N,N-diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous DMF (N,N-dimethylformamide) or DCM (dichloromethane)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines a general procedure for a HATU-mediated coupling reaction.

Materials:

  • Carboxylic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine)

  • Anhydrous DMF (N,N-dimethylformamide)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Green Chemistry Perspective

The pharmaceutical industry is increasingly focused on developing more sustainable synthetic methods.[14][15] Traditional amide coupling reactions often have poor atom economy and generate significant amounts of waste.[16] The ACS Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key area for improvement. While stoichiometric reagents remain indispensable, research into catalytic methods using boronic acids or enzymatic approaches is paving the way for a more sustainable future in amide synthesis.[17]

Conclusion

The choice of an amide coupling reagent is a critical decision that can significantly impact the outcome of a synthesis. While traditional carbodiimides like EDC remain valuable for their cost-effectiveness, modern uronium salt reagents such as HATU offer superior performance in terms of efficiency and stereochemical preservation, particularly for challenging substrates.[6][18] A thorough understanding of the mechanisms, advantages, and limitations of each class of reagent, as well as considerations of cost and environmental impact, will enable the rational selection of the optimal conditions for your specific synthetic challenge.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • Toward safer and more sustainable by design biocatalytic amide-bond coupling - Green Chemistry (RSC Publishing). (n.d.).
  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory | Journal of Chemical Education. (2016, September 1). ACS Publications.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
  • HATU - Wikipedia. (n.d.).
  • Biocatalytic amide bond formation - Green Chemistry (RSC Publishing). (n.d.).
  • A green chemistry perspective on catalytic amide bond formation. (n.d.). Sci-Hub.
  • Greener Methods: Catalytic Amide Bond Formation. (n.d.). Sigma-Aldrich.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Amide bond formation: beyond the myth of coupling reagents. (n.d.).
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 22). YouTube.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024, May 10). Organic & Biomolecular Chemistry (RSC Publishing).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. (2015, November 15). ACS Publications.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, December 4). Chemical Society Reviews (RSC Publishing).
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (n.d.). PMC.
  • Toward safer and more sustainable by design biocatalytic amide-bond coupling. (2026, February 10).
  • A safer and more sustainable by design perspective in biocatalytic amide-bond coupling of in silico controlled chemical space. (2023, November 21). ChemRxiv.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. (2020, November 23). The MJA Lab.
  • What is the correct order of addition for EDCI and HOBt? (2025, September 13). Reddit.
  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... (n.d.). ResearchGate.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 2-Methyl-3-(methylamino)butan-2-ol. (n.d.). Benchchem.
  • N-methyl-3-(methylamino)butanamide(SALTDATA: HCl). (n.d.). Guidechem.
  • A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency. (n.d.). Benchchem.
  • N-methyl butanamide. (n.d.). Sigma-Aldrich.
  • N-methyl-3-(methylamino)butanamide | 857779-89-6 | C6H14N2O. (n.d.). Appchem.
  • ButanaMide, N,N,3-triMethyl-. (2024, April 9). ChemBK.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Butanamide, N-methyl-. (n.d.). NIST WebBook.
  • Butanamide, 3-methyl-. (n.d.). NIST WebBook.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
  • Study of the sites and mechanisms of action of bumetanide in man. (n.d.). PubMed.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI.
  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2020, March 10). Chemical Science (RSC Publishing).
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017, July 18). Luxembourg Bio Technologies.
  • HATU – Knowledge and References. (n.d.). Taylor & Francis.
  • Epimerization of Peptide. (n.d.).
  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-. (n.d.). ChemRxiv.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). FULIR.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methyl-3-(methylamino)butanamide

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemistry itself. When working with novel or highly reactive building blocks, understanding the mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemistry itself. When working with novel or highly reactive building blocks, understanding the mechanistic reasoning behind safety protocols ensures that you are not just blindly following rules, but actively mitigating chemical risks.

Below is the comprehensive, step-by-step operational and logistical guide for handling N-methyl-3-(methylamino)butanamide .

Executive Summary & Compound Profile

In drug development and synthetic chemistry, N-methyl-3-(methylamino)butanamide serves as a critical bifunctional building block. Depending on the supplier and synthetic route, it is encountered either as a free base (CAS: 857779-89-6) or as a hydrochloride salt (CAS: 1609396-47-5)[1]. Because it contains both a secondary amine and an amide functional group, it exhibits the characteristic reactivity and hazard profile of aliphatic amines. This guide provides researchers with a self-validating operational framework for the safe handling, storage, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Hazard Assessment & Causality

To build a robust safety culture, we must understand the why behind the protocol. Aliphatic amines present specific physiological hazards that dictate our choice of Personal Protective Equipment (PPE)[2]:

  • Dermal Causality: The secondary amine moiety acts as a localized base. Prolonged contact with aliphatic amines disrupts the lipid bilayer of the stratum corneum, leading to contact dermatitis or severe chemical burns[2][3]. Actionable Insight: Non-permeable barriers (like nitrile or neoprene) are required to prevent transdermal absorption.

  • Ocular Causality: Amine vapors and aerosolized particulates rapidly react with the aqueous environment of the eye, causing severe mucosal irritation and potential corneal damage[4]. Actionable Insight: Tightly fitting safety goggles are mandatory to seal the ocular cavity from volatile bases; standard safety glasses are insufficient.

  • Inhalation Causality: Inhalation of amine dust (from the HCl salt) or vapors (from the free base) causes respiratory tract irritation, coughing, and dyspnea[2]. Actionable Insight: All manipulations must be isolated within a controlled engineering environment (e.g., a certified fume hood) to maintain exposure below threshold limit values[5].

Required Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE required for handling N-methyl-3-(methylamino)butanamide, grounded in standard chemical hygiene practices.

PPE CategorySpecification / MaterialOperational Rationale
Eye/Face Protection ANSI Z87.1 certified splash gogglesPrevents ocular exposure to basic amine dust/vapors and liquid splashes[4][6].
Hand Protection Nitrile (≥0.11 mm thickness) or NeopreneProvides a non-permeable chemical barrier against aliphatic amines[4].
Body Protection Flame-resistant (FR) or 100% cotton lab coatProtects against gravitational spills and prevents static discharge[6].
Footwear Closed-toe, non-porous shoesProtects the feet from accidental drops and broken glass[6][7].
Respiratory N95/P100 mask (if outside fume hood)Filters aerosolized particulates if engineering controls fail[5].

Experimental Protocol: Standard Operating Procedure (SOP)

This step-by-step workflow ensures that every phase of handling incorporates a self-validating safety checkpoint.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Verify that the chemical fume hood is operational and certified (face velocity typically 80-120 fpm)[8]. Never handle aliphatic amines on an open bench.

  • PPE Inspection: Inspect all PPE for defects. Check nitrile gloves for micro-tears by inflating them slightly before donning[4].

  • Emergency Readiness: Ensure the nearest eyewash station and safety shower are unobstructed and have been tested within the required regulatory timeframe[3].

Phase 2: Reagent Handling and Transfer

  • Staging: Place the sealed container of N-methyl-3-(methylamino)butanamide inside the fume hood along with all necessary receiving vessels.

  • Solid Transfer (HCl Salt): Use an anti-static weighing spatula. Weigh the material directly onto a pre-tared weigh boat inside the hood to prevent dust dissemination.

  • Liquid Transfer (Free Base): Use a positive displacement pipette or a glass syringe for volumetric transfer to avoid vapor escape and dripping.

  • Reaction Addition: Always add the amine compound slowly to your reaction solvent to mitigate potential exothermic acid-base reactions[7].

Phase 3: Post-Transfer Decontamination

  • Sealing: Seal the primary container tightly. Wrap the cap with Parafilm to prevent moisture ingress, as amines are highly hygroscopic.

  • Surface Cleaning: Wipe down the exterior of the container and the fume hood surface with a damp paper towel to capture trace amine dust, followed by an ethanol wipe[2].

  • Doffing: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated outer surface[6]. Wash hands immediately with soap and water[7].

Emergency Response & Spill Management

In the event of an incident, execute the following protocols immediately:

  • Small Spill Management (< 50 mL or < 50 g inside fume hood):

    • Alert personnel in the immediate vicinity and restrict access[7].

    • Don a fresh pair of heavy-duty nitrile gloves and splash goggles.

    • For solids (HCl salt): Carefully sweep up using a dedicated brush and dustpan, avoiding dust generation. Place in a hazardous waste container[8].

    • For liquids (Free base): Cover the spill with an inert absorbent material (e.g., sand, silica gel, or a universal binder)[5]. Scrape up the slurry and place it in a solid waste container.

    • Wash the spill area with water and a mild detergent.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin under the safety shower for at least 15 minutes[3][8].

    • Eye Contact: Forcibly hold eyelids open and flush at the emergency eyewash station for a minimum of 15 minutes. Seek immediate ophthalmological evaluation[4][8].

Disposal & Waste Management

Proper logistical planning for waste ensures environmental compliance and laboratory safety.

  • Segregation: Do not mix amine waste with strong oxidizing agents or concentrated acids, as this can cause violent exothermic reactions[7].

  • Containment: Collect all solid waste (contaminated gloves, weigh boats, absorbent materials) in double-bagged, clear plastic bags or dedicated, sealable solid waste drums[6][7].

  • Labeling: Clearly label the waste container as "Hazardous Waste: Basic Aliphatic Amine / N-methyl-3-(methylamino)butanamide" with the accumulation start date.

  • Disposal: Transfer the sealed containers to your institutional Environmental Health and Safety (EH&S) department for proper chemical destruction or incineration[8].

Visualizing the Operational Workflow

ChemicalHandling A 1. Hazard Assessment & PPE Donning B 2. Fume Hood Setup & Ventilation Check A->B C 3. Reagent Handling N-methyl-3-(methylamino)butanamide B->C D Incident Occurred? C->D E Emergency Response & Spill Cleanup D->E Yes F 4. Safe Waste Disposal D->F No E->F G 5. PPE Doffing & Decontamination F->G

Operational workflow for the safe handling, emergency response, and disposal of aliphatic amines.

References

  • N-methyl-3-(methylamino)
  • 3-hydroxy-butanamide - Sigma-Aldrich, sigmaaldrich.com,
  • Standard Operating Procedure - Hydrochloric Acid, ucmerced.edu,
  • Standard Operating Procedure - Nitric Acid, washington.edu,
  • SAFETY DATA SHEET - Aliph
  • Standard Operating Procedure - CNSI Microfluidics Lab, ucsb.edu,
  • SAFETY DATA SHEET - Aliphatic Amines, dep.
  • SAFETY DATA SHEET - Aliph
  • Safety Data Sheet - Amines, liquid, corrosive, n.o.s., mscdirect.com,
  • Safety Data Sheet - Five Star Products, fivestarproducts.com,

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(methylamino)butanamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-(methylamino)butanamide
© Copyright 2026 BenchChem. All Rights Reserved.